Ro 04-5595 hydrochloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2.ClH/c1-21-10-9-14-11-19(23-2)18(22)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13;/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIPBLQAFKRFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70982243 | |
| Record name | 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70982243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64047-73-0 | |
| Record name | 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70982243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Ro 04-5595 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 04-5595 hydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][3] This selective antagonism confers upon it significant potential as a research tool for elucidating the role of GluN2B-containing NMDA receptors in various physiological and pathological processes. The NMDA receptor, a key player in excitatory synaptic transmission, is implicated in synaptic plasticity, learning, and memory.[4] Its dysregulation has been linked to numerous neurological and psychiatric disorders. This guide provides a comprehensive overview of the mechanism of action of Ro 04-5595, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.
Core Mechanism of Action
The primary mechanism of action of this compound is its selective, competitive antagonism of the GluN2B subunit of the NMDA receptor. NMDA receptors are heterotetrameric ion channels composed of two GluN1 subunits and two GluN2 subunits (A-D). The subunit composition determines the receptor's biophysical and pharmacological properties. Ro 04-5595 exhibits a high affinity for the GluN2B subunit, thereby inhibiting the binding of the co-agonist glutamate (B1630785) and preventing ion channel opening. This blockade of NMDA receptor function modulates downstream signaling cascades involved in synaptic plasticity and neuronal excitability.
Signaling Pathway of Ro 04-5595 Action
Caption: Signaling pathway of Ro 04-5595 at the synapse.
Quantitative Data
The following tables summarize the key quantitative data related to the binding affinity and in vivo effects of this compound.
Table 1: In Vitro Binding Affinity of Ro 04-5595
| Parameter | Value | Species | Tissue | Reference |
| Ki | 31 nM | Rat | Brain | [1][2][3] |
| Kd estimate | 20 ± 3 nM | Rodent | Brain | [4] |
| Ki (vs [3H]ifenprodil) | 2 nM | Rat | Brain Slices | [5] |
Table 2: In Vivo Efficacy of Ro 04-5595 in Rodent Models
| Animal Model | Treatment | Dosage | Effect | Reference |
| Methamphetamine-treated mice | This compound (i.p.) | 5-20 mg/kg | Dose-dependently decreased methamphetamine-induced locomotor activity. | [1] |
| Cocaine self-administering rats | This compound (i.p.) | 10 mg/kg for 6 days | Reduced the AMPA to NMDA ratio in the bed nucleus of the stria terminalis. | [1] |
| Opiate reward learning in rats | Ro 04-5595 (intra-prelimbic cortex) | 1.0-2.0 µ g/0.5 µl | Potentiated the rewarding properties of a sub-threshold dose of morphine. | [6] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to characterize the mechanism of action of Ro 04-5595.
In Vitro Receptor Binding Assay
This protocol is adapted from studies determining the binding affinity of compounds to the NMDA receptor.
Objective: To determine the inhibitory constant (Ki) of Ro 04-5595 for the GluN2B subunit of the NMDA receptor.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
[3H]Ro 25-6981 (a selective GluN2B radioligand)
-
This compound
-
Tris-HCl buffer (50 mM, pH 7.4)
-
EDTA (10 mM)
-
Incubation plates
-
Glass fiber filters
-
Scintillation counter and fluid
Protocol:
-
Membrane Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Discard the pellet, and centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.
-
Binding Assay: In a 96-well plate, add the prepared brain membranes, [3H]Ro 25-6981 (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of Ro 04-5595. For determining non-specific binding, add a high concentration of a non-labeled GluN2B antagonist (e.g., 10 µM Ro 04-5595).
-
Incubation: Incubate the plates for 90 minutes at 4°C.[7]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters three times with ice-cold Tris-HCl buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of Ro 04-5595 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for in vitro NMDA receptor binding assay.
Methamphetamine-Induced Locomotor Activity in Mice
This protocol is a standard method to assess the effects of compounds on psychostimulant-induced hyperlocomotion.
Objective: To evaluate the in vivo efficacy of Ro 04-5595 in attenuating the locomotor-stimulating effects of methamphetamine.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Methamphetamine hydrochloride
-
Saline solution (0.9% NaCl)
-
Open-field activity chambers equipped with infrared beams
Protocol:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place individual mice in the open-field chambers and allow them to habituate for 30-60 minutes.
-
Drug Administration:
-
Administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
30 minutes after the Ro 04-5595 injection, administer methamphetamine (e.g., 2 mg/kg, i.p.) or saline.[1]
-
-
Locomotor Activity Recording: Immediately after the methamphetamine injection, record the locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the total distance traveled between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Caption: Workflow for methamphetamine-induced locomotor activity.
Cocaine Self-Administration and Ex Vivo Electrophysiology in Rats
This advanced protocol investigates the role of Ro 04-5595 in drug-seeking behavior and its underlying synaptic mechanisms.
Objective: To determine the effect of systemic Ro 04-5595 administration on the AMPA/NMDA ratio in the bed nucleus of the stria terminalis (BNST) of cocaine self-administering rats.
Materials:
-
Male Long-Evans rats
-
Cocaine hydrochloride
-
This compound
-
Operant conditioning chambers
-
Intravenous catheters
-
Brain slicing equipment (vibratome)
-
Electrophysiology rig with patch-clamp amplifier
Protocol:
-
Catheter Implantation: Surgically implant intravenous catheters into the jugular vein of the rats.
-
Cocaine Self-Administration: Train rats to self-administer cocaine (e.g., 0.75 mg/kg/infusion) by pressing a lever in the operant chambers, typically for 2 hours per day for 14 days.
-
Ro 04-5595 Treatment: During the last 6 days of self-administration, administer Ro 04-5595 (10 mg/kg, i.p.) or vehicle daily.[1]
-
Brain Slice Preparation: 24 hours after the last self-administration session, anesthetize the rats and prepare acute coronal brain slices (300 µm) containing the BNST.
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings from neurons in the BNST.
-
To measure the AMPA/NMDA ratio, hold the neuron at -70 mV to record AMPA receptor-mediated currents and then at +40 mV to record NMDA receptor-mediated currents.
-
The AMPA/NMDA ratio is calculated as the peak AMPA current divided by the peak NMDA current.
-
-
Data Analysis: Compare the AMPA/NMDA ratios between the different treatment groups using statistical tests (e.g., t-test or ANOVA).
References
- 1. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.cat [2024.sci-hub.cat]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Functional Consequences of Reduction in NMDA Receptor Glycine Affinity in Mice Carrying Targeted Point Mutations in the Glycine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rhodeslab.beckman.illinois.edu [rhodeslab.beckman.illinois.edu]
- 7. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Ro 04-5595 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 04-5595 hydrochloride is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the GluN2B (formerly NR2B) subunit.[1][2][3] As a tetrahydroisoquinoline derivative, it is structurally related to the analgesic Versidyne (Methofoline).[4] Its selectivity makes it an invaluable pharmacological tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors, which are implicated in synaptic plasticity, memory, learning, and various neurological disorders.[5] This guide provides a comprehensive overview of its chemical properties, pharmacology, experimental applications, and synthesis.
Chemical and Physical Properties
This compound is supplied as a solid and has well-defined chemical and physical characteristics crucial for experimental design.
| Property | Value | References |
| Chemical Name | 1-[2-(4-chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride | [6] |
| Synonyms | Ro 04-5595 HCl | [7] |
| CAS Number | 64047-73-0 | [1][2][7][8] |
| Molecular Formula | C₁₉H₂₂ClNO₂・HCl | [2][9] |
| Molecular Weight | 368.30 g/mol | [2][7][9] |
| Purity | ≥98% (Typically analyzed by HPLC) | [2][3] |
| Solubility | Soluble to 15 mM in water and 100 mM in DMSO | [2] |
| Storage | Desiccate at +4°C for short-term; -20°C for long-term (powder form) | [2][10] |
Pharmacology and Mechanism of Action
The primary mechanism of action for Ro 04-5595 is the selective blockade of NMDA receptors that contain the GluN2B subunit.
Binding Affinity and Potency
Ro 04-5595 demonstrates high affinity for GluN2B-containing receptors, distinguishing it from other NMDA receptor subtypes.
| Parameter | Value | Species/Assay Condition | References |
| Kᵢ | 31 nM | For GluN2B-containing NMDA receptors | [1][2][3][8] |
| Kᵢ | 2 nM | Relative to [³H]ifenprodil at GluN2B receptors in rat brain slices | [4] |
| KᏧ | 20 ± 3 nM | From competitive binding studies | [5] |
| EC₅₀ | 186 ± 32 nM | In primary cultures from chicken embryo forebrain | [7] |
Signaling Pathway
NMDA receptors are ionotropic glutamate (B1630785) receptors that function as ligand-gated ion channels. They are typically composed of two GluN1 subunits and two GluN2 subunits (A-D). The binding of co-agonists glutamate and glycine (B1666218) (or D-serine) opens the channel, allowing for the influx of Ca²⁺, which triggers a cascade of downstream signaling events crucial for synaptic plasticity. Ro 04-5595 acts as a non-competitive antagonist at the GluN2B subunit, preventing channel activation even in the presence of agonists.
Caption: Mechanism of this compound at the NMDA receptor.
Experimental Protocols and Data
Ro 04-5595 has been utilized in a variety of in vitro and in vivo experimental paradigms to probe the function of GluN2B receptors.
In Vivo Experimental Data Summary
| Animal Model | Dosage & Administration | Key Findings | References |
| Mice | 5-20 mg/kg, i.p. | Dose-dependently inhibited methamphetamine-induced locomotor stimulation. | [1] |
| Rats (Cocaine self-administering) | 10 mg/kg, i.p. (for 6 days) | Reduced the AMPA to NMDA ratio, rescuing bidirectional synaptic plasticity. | [1] |
| Rats | 2.0 μ g/0.5 μl (intra-prelimbic cortex) | Potentiated associative morphine reward in a conditioned place preference (CPP) paradigm. | [11] |
| Rats (PET Imaging) | Intravenous injection | Showed rapid uptake and washout from the brain, indicating good pharmacokinetic profile for imaging. | [5] |
Detailed Experimental Protocol: In Vitro Autoradiography
This protocol is adapted from methodologies used for characterizing the binding of radiolabeled Ro 04-5595 in brain tissue.[5][12]
-
Tissue Preparation:
-
Use adult male Sprague-Dawley rat brains, sectioned coronally or transversally at 20 µm thickness on a cryostat.
-
Thaw tissue sections at room temperature for 15 minutes.
-
-
Pre-incubation:
-
Pre-incubate sections in a 50 mM Tris-HCl buffer (pH 7.4) for 15 minutes at room temperature to wash away endogenous ligands.
-
-
Incubation:
-
Incubate the sections with [³H]Ro 04-5595 (e.g., at a molar activity of 1.04 GBq/µmol) in fresh Tris-HCl buffer for 90 minutes at room temperature.[12]
-
To determine non-specific binding, incubate an adjacent set of sections in the same solution containing a high concentration (e.g., 10 µM) of a non-labeled competitor like unlabeled Ro 04-5595 or CP-101,606.
-
-
Washing:
-
Wash the sections sequentially in ice-cold Tris-HCl buffer (3 x 5 minutes) and then a brief dip (10 seconds) in ice-cold deionized water to remove unbound radioligand.[12]
-
-
Drying and Exposure:
-
Thoroughly air-dry the slides.
-
Position the dried sections in a cassette with a tritium-sensitive phosphor screen and expose for 4-5 weeks.[12]
-
-
Data Analysis:
-
Scan the exposed screen using a phosphor imager.
-
Quantify the signal intensity in specific brain regions (e.g., cortex, hippocampus, striatum) using densitometry software. Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.
-
Radiosynthesis for PET Imaging
The development of radiolabeled versions of Ro 04-5595 has enabled in vivo imaging of GluN2B receptor distribution and occupancy using Positron Emission Tomography (PET).
Protocol: Synthesis of [¹¹C]Ro 04-5595
This protocol describes the N-methylation of the precursor to produce the final radiotracer.[4][5]
-
Precursor: The N-desmethyl precursor, 1-(4-chlorophenethyl)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline, is used.[4]
-
Radiolabeling: N-methylation is performed using [¹¹C]iodomethane ([¹¹C]CH₃I) or [¹¹C]methyl triflate. The reaction is typically carried out in a solvent like DMF at an elevated temperature (e.g., 40°C) for a short duration (e.g., 1 minute).[4]
-
Purification: The crude reaction mixture is purified using reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate [¹¹C]Ro 04-5595 from the precursor and other byproducts.
-
Formulation: The purified radiotracer is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.
-
Quality Control: The final product is tested for radiochemical purity (typically >99%), molar activity, and sterility before administration.[5]
Caption: Workflow for the radiosynthesis of [¹¹C]Ro 04-5595 for PET imaging.
Applications in Research
This compound is a critical tool for:
-
Neuropharmacology: Elucidating the role of GluN2B subunits in excitatory neurotransmission.
-
Drug Discovery: Serving as a reference compound for the development of new, more selective GluN2B antagonists for conditions like neuropathic pain, depression, and neurodegenerative diseases.
-
Neuroimaging: The radiolabeled form, [¹¹C]Ro 04-5595, allows for the non-invasive quantification of GluN2B receptor density and occupancy in the living brain, which is crucial for clinical trials of new drugs targeting this receptor.[5]
-
Addiction Studies: Investigating the role of GluN2B-mediated plasticity in the rewarding effects of drugs of abuse, such as opioids and psychostimulants.[1][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CAS 64047-73-0): R&D Systems [rndsystems.com]
- 3. bio-techne.com [bio-techne.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-[2-(4-CHLOROPHENYL)ETHYL]-1,2,3,4-TETRAHYDRO-6-METHOXY-2-METHYL-7-ISOQUINOLINOL HYDROCHLORIDE | 194089-07-1 [chemicalbook.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. scbt.com [scbt.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Ro 04-5595 Hydrochloride: A Technical Guide to a Selective GluN2B Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 04-5595 hydrochloride is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, key experimental data, and detailed protocols for its use in preclinical research. The information is intended to serve as a valuable resource for scientists and researchers in the fields of neuroscience, pharmacology, and drug development who are investigating the role of GluN2B-containing NMDA receptors in physiological and pathological processes.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] Functional NMDA receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D).[1] The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties.[1] The GluN2B subunit, in particular, has been implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention.
This compound has emerged as a valuable pharmacological tool for elucidating the specific functions of GluN2B-containing NMDA receptors. Its high selectivity allows for the targeted inhibition of this receptor subtype, enabling researchers to dissect its contribution to neuronal signaling and behavior.
Pharmacological Profile
This compound acts as a selective antagonist at the GluN2B subunit of the NMDA receptor.[2] Its mechanism of action involves binding to the GluN2B subunit, thereby inhibiting the ion flux associated with receptor activation.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency.
| Parameter | Value | Species | Assay Type | Reference |
| Kᵢ (inhibition constant) | 31 nM | Rat | Radioligand Binding Assay | [2] |
| EC₅₀ (half maximal effective concentration) | 186 ± 32 nM | Chicken | Calcium Influx Assay |
Table 1: Binding Affinity and Potency of this compound
| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
| Mice | Intraperitoneal (i.p.) | 3-30 mg/kg | Dose-dependent decrease in methamphetamine-induced locomotor activity. | [2] |
| Rats | Intraperitoneal (i.p.) | 10 mg/kg for 6 days | Reduced AMPA to NMDA ratio in cocaine self-administering rats. | [2] |
| Rats | Intra-prelimbic cortex (PLC) microinjection | 0.1-2.0 µ g/0.5 µl | Dose-dependent potentiation of associative morphine reward. | [3] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro Radioligand Binding Assay (Competitive)
This protocol describes a method to determine the binding affinity of a test compound for the GluN2B receptor using a competitive binding assay with a radiolabeled ligand and Ro 04-5595 as a competitor.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
Radioligand (e.g., [³H]Ro 25-6981)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation. Resuspend the final pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd)
-
50 µL of this compound at various concentrations (for competition curve) or a high concentration for determining non-specific binding (e.g., 10 µM).
-
Binding buffer to a final volume of 250 µL.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
In Vivo Behavioral Assessment: Locomotor Activity
This protocol outlines a general procedure for assessing the effect of this compound on locomotor activity in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.9% saline or a solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline)[4]
-
Methamphetamine (or other psychostimulant)
-
Open-field activity chambers
Procedure:
-
Acclimation: Acclimate the mice to the experimental room and handling for at least 3 days prior to the experiment. On the test day, allow the mice to habituate to the open-field chambers for 30-60 minutes.
-
Drug Administration: Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment. Administer this compound (e.g., 3-30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[2]
-
Pre-treatment Time: Allow a pre-treatment period of 30 minutes for the drug to be absorbed and distributed.[2]
-
Stimulant Administration: Administer methamphetamine (e.g., 2 mg/kg, i.p.) or saline.[2]
-
Data Collection: Immediately place the mice back into the open-field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes using an automated tracking system.
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol provides a general framework for studying the effect of this compound on NMDA receptor-mediated currents in brain slices.
Materials:
-
Brain slices (e.g., hippocampal or cortical) from rodents
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette (e.g., K-gluconate based)
-
This compound
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
Procedure:
-
Slice Preparation: Prepare acute brain slices (250-350 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.
-
Cell Identification: Visualize neurons using DIC optics and select a healthy neuron for recording.
-
Whole-Cell Configuration: Obtain a gigaseal and establish the whole-cell configuration.
-
Data Recording: Record spontaneous or evoked excitatory postsynaptic currents (EPSCs). To isolate NMDA receptor-mediated currents, voltage-clamp the cell at a depolarized potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist (e.g., CNQX).
-
Drug Application: After obtaining a stable baseline recording, bath-apply this compound (e.g., 10 µM) to the slice and record the changes in NMDA-EPSCs.
-
Data Analysis: Analyze the amplitude, frequency, and kinetics of the NMDA-EPSCs before and after drug application using appropriate software and statistical tests.
Calcium Imaging
This protocol describes a general method for measuring changes in intracellular calcium concentration in cultured neurons in response to NMDA receptor activation and its modulation by this compound.
Materials:
-
Primary neuronal cultures or neuronal cell lines
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
NMDA and glycine (B1666218)
-
This compound
-
Fluorescence microscope with an imaging system capable of ratiometric imaging
Procedure:
-
Cell Culture: Plate neurons on glass-bottom dishes or coverslips suitable for imaging.
-
Dye Loading: Prepare a loading solution containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with HBSS to remove excess dye.
-
Imaging: Mount the dish/coverslip on the microscope stage. Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Experimental Protocol:
-
Record a stable baseline fluorescence ratio.
-
Perfuse the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to induce a calcium influx.
-
After the response, wash out the agonists.
-
Pre-incubate the cells with this compound for a desired period.
-
Re-apply NMDA and glycine in the presence of this compound and record the calcium response.
-
-
Data Analysis: Calculate the 340/380 nm fluorescence ratio over time. Quantify the peak amplitude and area under the curve of the calcium transients to assess the inhibitory effect of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.
Conclusion
This compound is a highly selective and valuable pharmacological tool for investigating the role of GluN2B-containing NMDA receptors. Its utility spans a wide range of experimental paradigms, from in vitro binding and electrophysiological assays to in vivo behavioral studies. This guide provides a comprehensive resource of its properties and detailed protocols to facilitate its effective use in research. A thorough understanding of its characteristics and appropriate experimental design will continue to advance our knowledge of GluN2B-mediated signaling in both health and disease.
References
An In-depth Technical Guide to Ro 04-5595 Hydrochloride (CAS: 64047-73-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ro 04-5595 hydrochloride, a key research tool in the field of neuroscience. It details the compound's physicochemical properties, mechanism of action, experimental applications, and relevant protocols.
Core Compound Properties
This compound is a synthetic, small-molecule compound widely recognized for its potent and selective antagonism of the N-methyl-D-aspartate (NMDA) receptor, specifically at the GluN2B subunit.[1][2] This selectivity makes it an invaluable tool for dissecting the physiological and pathological roles of GluN2B-containing NMDA receptors.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 64047-73-0 | |
| Molecular Formula | C₁₉H₂₂ClNO₂·HCl | |
| Molecular Weight | 368.3 g/mol | [3] |
| Purity | ≥98% | |
| Solubility | Water: Soluble to 15 mMDMSO: Soluble to 100 mM | |
| Storage | Desiccate at +4°C |
Pharmacological Profile
The primary pharmacological activity of this compound is its selective inhibition of NMDA receptors containing the GluN2B subunit.[4][5] This action is non-competitive and occurs at a binding site distinct from that of ifenprodil, another well-known GluN2B antagonist.[6][7]
Table 2: Pharmacological Data
| Parameter | Value | Species/System | Source(s) |
| Kᵢ (Inhibition Constant) | 31 nM | Rat Brain | [1] |
| K𝘥 (Dissociation Constant) | 20 ± 3 nM | Competitive Binding Studies | [8] |
| EC₅₀ | 186 ± 32 nM | Primary Chicken Embryo Forebrain Cultures | [7] |
Mechanism of Action: Targeting the NMDA Receptor
The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[5][8] It is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The specific combination of GluN2 subunits (A-D) dictates the receptor's functional properties.
This compound selectively binds to and antagonizes NMDA receptors that incorporate the GluN2B subunit.[9] This blockade prevents the influx of Ca²⁺ ions through the channel, thereby modulating downstream signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. BOC Sciences (Page 384) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genecards.org [genecards.org]
- 6. mdpi.com [mdpi.com]
- 7. medkoo.com [medkoo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-[2-(4-CHLOROPHENYL)ETHYL]-1,2,3,4-TETRAHYDRO-6-METHOXY-2-METHYL-7-ISOQUINOLINOL HYDROCHLORIDE | 194089-07-1 [chemicalbook.com]
Ro 04-5595 Hydrochloride: A Technical Guide for Neurodegeneration Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ro 04-5595 hydrochloride, a selective antagonist for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document consolidates key molecular information, experimental methodologies, and relevant signaling pathways to support its application in neuroscience research and drug development.
Core Molecular and Chemical Properties
This compound is a potent tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors. Its selectivity allows for the specific interrogation of this receptor subtype in various experimental models.
| Property | Value | Citation(s) |
| Molecular Weight | 368.3 g/mol | [1][2][3] |
| Chemical Formula | C₁₉H₂₂ClNO₂·HCl or C₁₉H₂₃Cl₂NO₂ | [1][2][4] |
| Mechanism of Action | Selective antagonist of GluN2B-containing NMDA receptors | [1] |
| Binding Affinity (Ki) | 31 nM | [1] |
| Solubility | Soluble to 15 mM in water and 100 mM in DMSO. | |
| Purity | ≥98% | |
| Storage | Desiccate at +4°C | |
| CAS Number | 64047-73-0 | [1] |
Signaling Pathway
This compound exerts its effects by blocking the function of GluN2B-containing NMDA receptors, which are critical components of glutamatergic signaling in the central nervous system. These receptors are ligand-gated ion channels that, upon activation by glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine, allow for the influx of Ca²⁺ into the neuron. This calcium influx is a key event that triggers a cascade of downstream signaling pathways involved in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor signaling is implicated in various neurological and psychiatric disorders. One described pathway involves the interplay between dopamine (B1211576) and NMDA receptors, mediated by G-proteins, phospholipase C (PLC), and protein phosphatases.[5]
Experimental Protocols
The following are summaries of experimental methodologies where this compound has been utilized.
In Vivo Animal Studies
1. Locomotor Activity Assessment in Mice:
-
Objective: To evaluate the effect of Ro 04-5595 on methamphetamine-induced locomotor stimulation.
-
Animal Model: Mice.
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at doses ranging from 5-20 mg/kg.[1]
-
Protocol:
-
Administer this compound (5, 10, or 20 mg/kg, i.p.) or vehicle control.
-
After 30 minutes, administer methamphetamine (2 mg/kg, i.p.).[1]
-
Immediately place the mice in an open-field arena and record locomotor activity for a specified duration.
-
-
Expected Outcome: this compound dose-dependently inhibits methamphetamine-induced hyperlocomotion.[1]
2. Conditioned Place Preference (CPP) in Rats:
-
Objective: To investigate the role of prelimbic cortex (PLC) GluN2B receptors in the rewarding properties of morphine.
-
Animal Model: Rats with cannulae implanted in the PLC.
-
Drug Administration: this compound was administered via intra-PLC microinfusion at a dose of 2.0 μg in 0.5 μl.[6]
-
Protocol:
-
Pre-conditioning: Allow rats to freely explore a two-chambered apparatus to determine initial place preference.
-
Conditioning: Over several days, pair the administration of a sub-reward threshold dose of morphine (0.05 mg/kg, i.p.) with confinement to one chamber, and vehicle with confinement to the other chamber. Immediately prior to the morphine pairing, infuse this compound (2.0 μ g/0.5 μl) into the PLC.[6]
-
Post-conditioning: Allow rats to again freely explore the apparatus and measure the time spent in each chamber.
-
-
Expected Outcome: Intra-PLC administration of Ro 04-5595 potentiates the rewarding effects of a normally sub-threshold dose of morphine, as indicated by a significant increase in time spent in the morphine-paired chamber.[6]
In Vitro Electrophysiology
Whole-Cell Patch-Clamp Recordings in Brain Slices:
-
Objective: To determine the contribution of GluN2B-containing NMDA receptors to synaptic currents.
-
Preparation: Acute brain slices from rats.
-
Drug Administration: this compound was bath-applied to the brain slices at a concentration of 10 μM.[5]
-
Protocol:
-
Prepare acute brain slices (e.g., from the bed nucleus of the stria terminalis).
-
Obtain whole-cell patch-clamp recordings from neurons of interest.
-
Evoke NMDA receptor-mediated excitatory postsynaptic currents (NMDA-EPSCs).
-
Establish a stable baseline recording of NMDA-EPSCs.
-
Bath-apply this compound (10 μM) and record the change in NMDA-EPSC amplitude.[5]
-
-
Expected Outcome: In control animals, Ro 04-5595 reduces the amplitude of NMDA-EPSCs, indicating a contribution of GluN2B-containing receptors.[5]
Radioligand Binding and Autoradiography
[³H]Ro 04-5595 Autoradiography on Brain Sections:
-
Objective: To visualize the distribution of GluN2B receptors in brain tissue.
-
Preparation: Coronal or transversal brain sections from mice or rats.
-
Radioligand: [³H]Ro 04-5595.
-
Protocol:
-
Thaw slide-mounted brain sections at room temperature for 15 minutes.
-
Pre-incubate the sections in 50 mM Tris-HCl buffer (pH 7.4) for 15 minutes at room temperature.[7]
-
Incubate the sections with varying concentrations of [³H]Ro 04-5595 for 90 minutes.[7]
-
To determine non-specific binding, incubate a parallel set of sections in the presence of 10 μM unlabeled this compound.[8][9]
-
Wash the sections in ice-cold buffer (e.g., 3 x 5 minutes) and then briefly in deionized water (10 seconds).[7]
-
Thoroughly air dry the sections.
-
Expose the sections to a tritium-sensitive film or phosphor screen for 4-5 weeks.[7]
-
-
Expected Outcome: High binding density in GluN2B-rich regions (e.g., hippocampus, cortex) and low binding in regions with low GluN2B expression (e.g., cerebellum).[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Dopamine decreases NMDA currents in the oval bed nucleus of the stria terminalis of cocaine self-administering rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medkoo.com [medkoo.com]
Ro 04-5595 Hydrochloride: A Technical Guide to Binding Affinity and Ki Value
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of Ro 04-5595 hydrochloride, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a focus on its affinity for the GluN2B subunit. This document synthesizes available quantitative data, details common experimental protocols for its characterization, and visualizes the pertinent biological pathways and experimental workflows.
Quantitative Binding Data
The binding affinity of this compound has been determined through various in vitro studies. The following table summarizes the key quantitative metrics, providing a comparative overview of its potency and selectivity.
| Parameter | Value | Receptor/Subunit | Species/Tissue | Comments | Reference |
| Ki (Inhibition Constant) | 31 nM | GluN2B-containing NMDA receptors | Rat | A consistently reported value across multiple commercial suppliers. | [1][2][3][4] |
| 2 nM | GluN2B receptors | Rat brain slices | Determined relative to [3H]ifenprodil binding. | [5] | |
| 66 nM | Mu opioid receptor | - | Identified in a broad-spectrum screen. | [6] | |
| Kd (Dissociation Constant) | 20 ± 3 nM | GluN2B-containing NMDA receptors | - | Estimated from competitive binding studies. | [6] |
| EC50 (Half Maximal Effective Concentration) | 186 ± 32 nM | Native GluN2B-containing NMDA receptors | Chicken embryo forebrain primary cultures | Functional assay measuring the concentration to elicit a half-maximal response. | [3] |
Experimental Protocols
The determination of the binding affinity and Ki values for this compound predominantly relies on radioligand binding assays. These assays are a powerful tool for studying the interaction between a ligand and its receptor.
Radioligand Binding Assay (General Protocol)
This protocol outlines the typical steps involved in a competitive radioligand binding assay to determine the Ki of a test compound like this compound.
1. Membrane Preparation:
-
Tissues (e.g., rat brain) or cells expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant for storage at -80°C.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[7]
2. Assay Incubation:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Membrane preparation (containing the receptors).
-
A known concentration of a radiolabeled ligand (e.g., [3H]Ro 25-6981 or [3H]ifenprodil) that specifically binds to the target receptor.
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[7]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[7]
4. Quantification of Bound Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Autoradiography
High-resolution autoradiography with a tritiated form of Ro 04-5595 ([3H]Ro 04-5595) has been used to visualize the distribution of its binding sites in brain tissue.
-
Tissue Preparation: Thin sections of frozen rat or mouse brain are mounted on microscope slides.
-
Incubation: The slides are incubated with a solution containing [3H]Ro 04-5595.
-
Washing: The slides are washed to remove unbound radioligand.
-
Detection: The slides are exposed to a film or a phosphor imaging screen to detect the radioactive signal, revealing the specific regions of binding. Autoradiography has shown strong binding of [3H]Ro04-5595 in GluN2B receptor-rich areas like the cortex and hippocampus, with low binding in the cerebellum.[3][6]
Visualizations
Signaling Pathway of the NMDA Receptor
This compound acts as an antagonist at the GluN2B subunit of the NMDA receptor. The following diagram illustrates the general signaling cascade initiated by the activation of the NMDA receptor, which is inhibited by Ro 04-5595.
Caption: NMDA Receptor Signaling Pathway Antagonized by Ro 04-5595 HCl.
Experimental Workflow for Ki Determination
The following diagram outlines the logical flow of a competitive radioligand binding assay to determine the Ki value of this compound.
References
Ro 04-5595 Hydrochloride: A Technical Guide for Neuroscience Research
Introduction
Ro 04-5595 hydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for receptors containing the GluN2B subunit.[1][2][3] This subtype selectivity makes it an invaluable tool in neuroscience for dissecting the specific roles of GluN2B-containing NMDA receptors in various physiological and pathological processes. This guide provides an in-depth overview of its mechanism of action, quantitative binding data, experimental applications, and associated signaling pathways, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its effects by non-competitively binding to the GluN2B subunit of the NMDA receptor.[4] The NMDA receptor is a heterotetrameric ion channel composed of two obligatory GluN1 subunits and a combination of two GluN2 (A-D) or GluN3 (A-B) subunits. The specific composition of these subunits dictates the receptor's functional properties, including its kinetics, pharmacology, and localization.
Ro 04-5595's antagonism prevents the ion channel opening that normally follows the binding of the neurotransmitter glutamate (B1630785) and a co-agonist (glycine or D-serine). This blockade inhibits the influx of calcium ions (Ca²⁺), a critical step in initiating downstream signaling cascades involved in synaptic plasticity.[5] Notably, Ro 04-5595 is predicted to bind to the EVT-101 binding site, which is distinct from the binding site of another well-known GluN2B antagonist, ifenprodil.[6]
References
Role of GluN2B receptors in synaptic plasticity
An In-Depth Technical Guide on the Core Role of GluN2B Receptors in Synaptic Plasticity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of synaptic plasticity, the cellular mechanism widely believed to underlie learning and memory. These receptors are heterotetrameric ion channels, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits. The specific GluN2 subunit—predominantly GluN2A or GluN2B in the forebrain—critically defines the receptor's biophysical properties, pharmacological sensitivity, and downstream signaling capabilities. The GluN2B subunit, with its prolonged channel opening time and unique intracellular C-terminal domain, plays a pivotal and complex role in bidirectional synaptic plasticity, mediating both long-term potentiation (LTP) and long-term depression (LTD). This guide provides a detailed technical overview of the core functions of GluN2B-containing NMDA receptors (GluN2B-NMDARs) in synaptic plasticity, summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling pathways involved.
The GluN2B Subunit: A Key Modulator of Synaptic Strength
NMDARs function as coincidence detectors, requiring both glutamate (B1630785) binding and postsynaptic depolarization to relieve a magnesium (Mg²⁺) block and permit calcium (Ca²⁺) influx. The identity of the GluN2 subunit dictates the kinetics of this process. GluN2B-containing NMDARs exhibit slower deactivation kinetics compared to GluN2A-containing receptors, resulting in a more sustained Ca²⁺ influx upon activation.[1] This prolonged signal is crucial for initiating the downstream molecular cascades that lead to lasting changes in synaptic strength. Furthermore, the large intracellular C-terminal domain of the GluN2B subunit serves as a critical scaffolding hub, directly interacting with key signaling molecules that are essential for plasticity.[2][3]
Role of GluN2B in Long-Term Potentiation (LTP)
LTP, the persistent strengthening of synapses, is heavily dependent on NMDAR activation. The GluN2B subunit is a central player in LTP induction, primarily through its unique interaction with Calcium/calmodulin-dependent protein kinase II (CaMKII), a key enzyme for synapse strengthening.[4][5]
GluN2B-Mediated Signaling in LTP
High-frequency stimulation, a standard LTP induction protocol, triggers a substantial Ca²⁺ influx through NMDARs. This Ca²⁺ binds to calmodulin, which in turn activates CaMKII. A crucial step in this cascade is the direct, high-affinity binding of activated CaMKII to the C-terminal tail of the GluN2B subunit.[2][3] This interaction is not merely a transient step; it serves to anchor CaMKII at the postsynaptic density (PSD), maintaining it in a persistently active state near its substrates.[2][6] This sustained kinase activity leads to the phosphorylation of AMPA receptors, enhancing their conductance and promoting their insertion into the synaptic membrane, thereby strengthening the synapse.[3][4] The presence of GluN2B at the PSD is considered a necessary, though not sufficient, condition for LTP induction, underscoring its importance beyond its role as a simple ion channel.[2][5]
Caption: GluN2B signaling pathway in LTP induction.
Quantitative Data: GluN2B and LTP
Pharmacological and genetic studies have quantified the essential contribution of GluN2B to LTP. The data consistently show that inhibiting or removing GluN2B function significantly impairs or completely abolishes LTP.
| Experimental Model | Stimulation Protocol | Pharmacological Agent/Genetic Modification | Resulting Plasticity (% of Baseline) | Key Finding | Reference |
| Rat Hippocampal Slices | High-Frequency Stimulation (100 Hz, 1s) | Control | 191% | Robust LTP induction under normal conditions. | [4] |
| Rat Hippocampal Slices | High-Frequency Stimulation (100 Hz, 1s) | Ifenprodil (GluN2B antagonist) | 75% (LTD) | Blockade of GluN2B converts LTP into LTD. | [4] |
| PS2APP Mouse Model | Theta Burst Stimulation (TBS) | Control | Normal LTP | Baseline LTP is maintained in this AD model. | [7][8] |
| PS2APP Mouse Model | Theta Burst Stimulation (TBS) | Ro25-6981 (GluN2B antagonist) | Significantly Reduced LTP | LTP becomes abnormally dependent on GluN2B in early AD pathology. | [7][8] |
| CA3-GluN2B-KO Mice | Tetanic stimulation at AC/Com-CA3 synapses | Conditional knockout of GluN2B in CA3 | LTP Abolished | GluN2B is indispensable for NMDAR-dependent LTP at these synapses. | [9] |
| GluN2A-KO Mice | High-Frequency Stimulation (50 pulses) | Germline knockout of GluN2A | Reduced E-LTP | Highlights the role of other subunits, implying compensation. | [10] |
Role of GluN2B in Long-Term Depression (LTD)
The role of GluN2B in LTD—the long-lasting weakening of synapses—is more contentious, with evidence suggesting its involvement varies depending on the brain region and induction protocol.[2] The prevailing model for some circuits, like the amygdala, proposes that lower levels of Ca²⁺ influx, preferentially through GluN2B-containing receptors activated by low-frequency stimulation, trigger phosphatase-dominant signaling cascades that lead to LTD.[11]
GluN2B-Mediated Signaling in LTD
Low-frequency stimulation (LFS) protocols are thought to cause a modest, yet prolonged, Ca²⁺ entry via GluN2B-NMDARs. This calcium signal is believed to preferentially activate protein phosphatases, such as calcineurin (PP2B) and protein phosphatase 1 (PP1). These phosphatases dephosphorylate AMPA receptors and other synaptic proteins, leading to the internalization of AMPA receptors from the synapse, thus weakening it.[11] Some evidence also points to a distinct pathway involving the selective interaction of GluN2B with Ras-GRF1, which can activate the p38 MAPK pathway to induce LTD.[3] However, other studies using genetic deletion have found LTD to be independent of GluN2B composition, indicating that this mechanism is not universal and that significant redundancy may exist.[12]
References
- 1. jneurosci.org [jneurosci.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | GluN2B-NMDAR subunit contribution on synaptic plasticity: A phenomenological model for CA3-CA1 synapses [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The CaMKII/GluN2B Protein Interaction Maintains Synaptic Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Altered GluN2B NMDA receptor function and synaptic plasticity during early pathology in the PS2APP mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Altered GluN2B NMDA receptor function and synaptic plasticity during early pathology in the PS2APP mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. frontiersin.org [frontiersin.org]
- 11. NMDA GluN2A and GluN2B receptors play separate roles in the induction of LTP and LTD in the amygdala and in the acquisition and extinction of conditioned fear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-Term Depression Is Independent of GluN2 Subunit Composition - PMC [pmc.ncbi.nlm.nih.gov]
Ro 04-5595 Hydrochloride: An In-Depth Technical Guide for Studying NMDA Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ro 04-5595 hydrochloride, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Its utility in neuroscience research, particularly in elucidating the role of GluN2B-containing NMDA receptors in synaptic plasticity, neuronal signaling, and various neurological disorders, is well-established. This document outlines its mechanism of action, presents key quantitative data, and provides detailed experimental protocols.
Core Concepts: Mechanism of Action
This compound is a potent and selective non-competitive antagonist of NMDA receptors that contain the GluN2B subunit.[1][2][3] The NMDA receptor is a heterotetrameric ion channel composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits. The subunit composition dictates the receptor's biophysical and pharmacological properties. Ro 04-5595 exerts its inhibitory effect by binding to a site on the GluN2B subunit, distinct from the glutamate (B1630785) or glycine (B1666218) binding sites, thereby allosterically modulating the receptor's function and reducing ion flux.[4] This selectivity for the GluN2B subunit makes this compound an invaluable tool for dissecting the specific physiological and pathological roles of this receptor subtype.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, facilitating comparison and experimental design.
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity (Ki) | 31 nM | Rat | Radioligand binding assay with [3H]Ro 25-6981 | [1][2][3] |
| EC50 | 186 ± 32 nM | Chicken | Inhibition of NMDA-induced currents in forebrain neurons | [4] |
Table 1: In Vitro Binding and Potency of this compound
| Parameter | Value | Species | Purity | Reference |
| Molecular Weight | 368.30 g/mol | N/A | ≥98% | [2][3] |
| Solubility (in Water) | up to 15 mM | N/A | N/A | [2] |
| Solubility (in DMSO) | up to 100 mM | N/A | N/A | [2] |
Table 2: Physicochemical Properties of this compound
Signaling Pathways
Blockade of GluN2B-containing NMDA receptors by this compound modulates several downstream signaling cascades implicated in synaptic plasticity and cell survival. A key pathway affected is the Ras-GRF1/p38 MAPK cascade, which is involved in long-term depression (LTD).[5] Furthermore, antagonism of GluN2B can influence the activation of other critical signaling molecules such as CaMKII and ERK, which are central to many forms of synaptic plasticity and neuronal function.[6][7][8]
Figure 1: Simplified signaling pathway modulated by this compound.
Experimental Protocols
Autoradiography with [3H]Ro 04-5595
This protocol details the use of radiolabeled Ro 04-5595 for visualizing the distribution of GluN2B-containing NMDA receptors in brain tissue sections.
Materials:
-
Adult male rodent (mouse or rat) brain sections (coronal or transversal)
-
50 mM Tris-HCl buffer (pH 7.4)
-
[3H]Ro 04-5595
-
Non-specific binding control: unlabeled this compound (10 µM)
-
Deionized water
-
Tritium-sensitive film or phosphor imaging screen
-
Incubation chambers
-
Scintillation counter (for wiped tissue studies)
Procedure:
-
Tissue Preparation: Thaw slide-mounted brain sections for 15 minutes at room temperature (~22 °C).[1]
-
Pre-incubation: Pre-incubate the sections in 50 mM Tris-HCl buffer (pH 7.4) for 15 minutes at room temperature. This step helps to remove endogenous ligands.[1]
-
Incubation: Discard the pre-incubation buffer and incubate the sections with varying concentrations of [3H]Ro 04-5595 (e.g., up to 1.04 GBq/µmol) in fresh Tris-HCl buffer for 90 minutes.[1] For determining non-specific binding, incubate a parallel set of sections in the presence of 10 µM unlabeled this compound.[9][10]
-
Washing: Wash the sections in ice-cold Tris-HCl buffer and then in deionized water (e.g., 3 x 5-minute washes in buffer followed by a brief 10-second rinse in water) to remove unbound radioligand.[1]
-
Drying: Thoroughly air-dry the sections.[1]
-
Exposure: Expose the dried sections to a tritium-sensitive film or a phosphor imaging screen in a light-tight cassette for an appropriate duration (e.g., 4-5 weeks).[1]
-
Analysis: Develop the film or scan the screen to visualize the distribution of [3H]Ro 04-5595 binding. Quantify the signal intensity in different brain regions using appropriate image analysis software.
Figure 2: Experimental workflow for [3H]Ro 04-5595 autoradiography.
Whole-Cell Patch-Clamp Electrophysiology
This representative protocol outlines the use of this compound in whole-cell patch-clamp recordings to study its effect on NMDA receptor-mediated currents. Note that specific parameters may require optimization depending on the preparation and experimental question.
Materials:
-
Acute brain slices containing the region of interest
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Internal solution for patch pipettes
-
This compound stock solution (e.g., in DMSO or water)
-
NMDA receptor co-agonists (e.g., NMDA and glycine)
-
Other pharmacological agents as required (e.g., AMPA receptor antagonists, GABAA receptor antagonists)
-
Patch-clamp rig with amplifier, micromanipulators, and data acquisition system
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region and allow them to recover in aCSF for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with aCSF at a constant flow rate.
-
Cell Identification and Patching: Identify target neurons under a microscope and establish a whole-cell patch-clamp configuration.
-
Baseline Recording: Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) or currents evoked by local application of NMDA/glycine. Isolate NMDA currents pharmacologically by including antagonists for AMPA and GABAA receptors in the aCSF.
-
Application of Ro 04-5595: Bath-apply this compound at the desired concentration (e.g., 10 µM) and allow for equilibration.[11]
-
Post-Drug Recording: Record NMDA receptor-mediated currents in the presence of Ro 04-5595 to determine its inhibitory effect.
-
Washout: If required, wash out the drug by perfusing with drug-free aCSF to assess the reversibility of the effect.
-
Data Analysis: Analyze the amplitude, kinetics, and other properties of the recorded currents before, during, and after drug application.
Conditioned Place Preference (CPP)
This protocol describes a behavioral paradigm to assess the rewarding or aversive properties of this compound or its ability to modulate the rewarding effects of other drugs.
Materials:
-
Conditioned place preference apparatus (typically a two- or three-chamber box with distinct visual and/or tactile cues in each chamber)
-
Experimental animals (e.g., rats or mice)
-
This compound solution for injection (e.g., intraperitoneal or intracerebral)
-
Vehicle solution
-
Drug of interest (if investigating modulatory effects)
-
Video tracking software for automated data collection
Procedure:
-
Habituation (Pre-test): On day 1, allow each animal to freely explore the entire apparatus for a set period (e.g., 15-20 minutes). Record the time spent in each chamber to establish baseline preference. A biased design uses the non-preferred chamber for drug pairing, while an unbiased design assigns chambers randomly.[3][9][11]
-
Conditioning: This phase typically lasts for several days (e.g., 6-8 days).[11]
-
Drug Pairing: On drug conditioning days, administer this compound and confine the animal to the designated drug-paired chamber for a specific duration (e.g., 30-45 minutes).[11]
-
Vehicle Pairing: On alternate days, administer the vehicle solution and confine the animal to the vehicle-paired chamber for the same duration.
-
-
Test: On the day after the final conditioning session, place the animal in the apparatus with free access to all chambers in a drug-free state. Record the time spent in each chamber for a set period (e.g., 15-20 minutes).[11]
-
Data Analysis: Calculate the preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber. A positive score indicates a conditioned place preference (reward), while a negative score indicates a conditioned place aversion.
Figure 3: Workflow for a conditioned place preference experiment.
In Vivo Microdialysis
Conclusion
This compound is a powerful and selective tool for investigating the function of GluN2B-containing NMDA receptors. Its utility spans from molecular and cellular studies to in vivo behavioral experiments. The information and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies of NMDA receptor function and its role in health and disease.
References
- 1. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GluN2B-NMDA receptor antagonism proves effective in cerebral ischemia models | BioWorld [bioworld.com]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of CaMKII and ERK Signaling in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 10. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Ro 04-5595 Hydrochloride In Vivo Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 04-5595 hydrochloride is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, with a reported Ki value of 31 nM.[1][2][3] This selectivity for the GluN2B subunit makes it a valuable tool for investigating the role of this specific receptor subtype in various physiological and pathological processes in the central nervous system. These application notes provide detailed information and protocols for the in vivo administration of this compound in mice, with a focus on locomotor activity studies.
Mechanism of Action
The NMDA receptor, a key player in excitatory synaptic transmission, is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition (GluN2A-D) dictates the receptor's pharmacological and biophysical properties. This compound specifically inhibits NMDA receptors containing the GluN2B subunit.[1][2][3]
Blockade of GluN2B-containing NMDA receptors by Ro 04-5595 modulates downstream signaling cascades. Notably, activation of synaptic GluN2B-containing NMDA receptors has been shown to lead to the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), a pathway crucial for synaptic plasticity.[4][5] By antagonizing this receptor, Ro 04-5595 can be used to probe the functional significance of this signaling pathway in various experimental models.
Quantitative Data Summary
The following table summarizes the reported in vivo dosages of this compound in mice for locomotor activity assays.
| Animal Model | Dosage Range (mg/kg) | Administration Route | Pre-treatment Time | Observed Effect | Reference |
| Methamphetamine-treated mice | 3-30 | Intraperitoneal (i.p.) | 30 minutes before methamphetamine | Dose-dependently decreased methamphetamine-induced locomotor activity | [1] |
| Methamphetamine-treated mice | 5-20 | Intraperitoneal (i.p.) | Not specified | Inhibited methamphetamine-induced locomotor stimulation | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in mice using physiological saline as the vehicle. The hydrochloride salt form of the compound generally allows for dissolution in aqueous solutions.
Materials:
-
This compound powder
-
Sterile physiological saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Calculate the required amount of this compound and saline. The final injection volume for mice is typically 5-10 ml/kg. For example, to prepare a 10 mg/kg dose for a 25g mouse with an injection volume of 10 ml/kg, you would need:
-
Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
Injection volume: 10 ml/kg * 0.025 kg = 0.25 ml
-
Concentration of dosing solution: 0.25 mg / 0.25 ml = 1 mg/ml
-
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile physiological saline to the microcentrifuge tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but ensure the solution returns to room temperature before injection.
-
Draw the solution into a sterile syringe with an appropriate needle for i.p. injection.
Note: For higher concentrations or if solubility in saline is an issue, a co-solvent system may be necessary. A common formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween 80, and saline.[6] However, for this compound, starting with physiological saline is recommended.
Protocol 2: In Vivo Administration and Locomotor Activity Assessment
This protocol outlines the procedure for administering this compound to mice and subsequently measuring locomotor activity.
Materials:
-
Prepared this compound solution
-
Mice (specify strain, age, and sex)
-
Locomotor activity chambers
-
Syringes and needles for i.p. injection
-
Methamphetamine solution (or other stimulant, as required by the experimental design)
Procedure:
-
Acclimatize the mice to the experimental room and locomotor activity chambers for at least 30-60 minutes before the start of the experiment.
-
Administer this compound solution (or vehicle control) via intraperitoneal (i.p.) injection.
-
Wait for the pre-treatment time to elapse. Based on available data, a 30-minute pre-treatment time is effective.[1]
-
If applicable, administer the stimulant (e.g., methamphetamine at 2 mg/kg, i.p.).
-
Immediately place the mouse into the locomotor activity chamber.
-
Record locomotor activity for a defined period (e.g., 60-120 minutes). Data is typically collected in time bins (e.g., 5-minute intervals) to analyze the time course of the drug's effect.
-
Analyze the data by comparing the locomotor activity of the this compound-treated groups to the vehicle- and/or stimulant-only control groups.
Visualizations
Caption: Experimental workflow for in vivo administration of this compound in mice.
Caption: Signaling pathway of GluN2B-containing NMDA receptor and its inhibition by Ro 04-5595.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CAS 64047-73-0): R&D Systems [rndsystems.com]
- 3. medkoo.com [medkoo.com]
- 4. jneurosci.org [jneurosci.org]
- 5. Activation of glycine site and GluN2B subunit of NMDA receptors is necessary for ERK/CREB signaling cascade in rostral anterior cingulate cortex in rats: Implications for affective pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for Ro 04-5595 Hydrochloride Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (i.p.) injection of Ro 04-5595 hydrochloride, a selective antagonist for GluN2B-containing NMDA receptors.[1][2][3] The information is intended to guide researchers in designing and executing in vivo studies to investigate the pharmacological effects of this compound.
Compound Information
This compound is a potent and selective antagonist of the NMDA receptor, specifically targeting subunits containing GluN2B (formerly NR2B) with a Ki value of 31 nM.[1][3] Its selectivity makes it a valuable tool for dissecting the role of GluN2B-containing NMDA receptors in various physiological and pathological processes.
| Property | Value | Reference |
| Molecular Weight | 368.30 g/mol | [1][3] |
| Formula | C₁₉H₂₂ClNO₂·HCl | [1][3] |
| CAS Number | 64047-73-0 | [1][3] |
| Solubility in Water | Up to 15 mM | [1] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Storage | Desiccate at +4°C | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively binding to and inhibiting GluN2B-containing NMDA receptors. These receptors are ligand-gated ion channels that, upon activation by glutamate (B1630785) and a co-agonist (glycine or D-serine), allow the influx of Ca²⁺ into the neuron. This calcium influx acts as a second messenger, activating a cascade of downstream signaling pathways that are crucial for synaptic plasticity, learning, and memory.
By blocking the GluN2B subunit, Ro 04-5595 prevents this Ca²⁺ influx, thereby modulating synaptic transmission and plasticity. This antagonism can influence downstream signaling molecules, including the transcription factor CREB (cAMP response element-binding protein), which plays a critical role in regulating the expression of genes involved in neuronal function and survival.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol details the preparation of a stock solution and the final injection solution for in vivo studies in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Prepare the Vehicle:
-
In a sterile tube, prepare the vehicle by sequentially adding and mixing the following components in the specified ratio:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Sterile Saline or PBS
-
-
Vortex the mixture thoroughly to ensure a homogenous solution.
-
-
Prepare the this compound Stock Solution:
-
Due to its higher solubility in DMSO, it is recommended to first dissolve the this compound powder in a small volume of DMSO to create a concentrated stock solution.
-
For example, to prepare a 40 mg/mL stock solution, weigh 2 mg of this compound and dissolve it in 50 µL of DMSO.[4]
-
Vortex and, if necessary, sonicate briefly to ensure complete dissolution.
-
-
Prepare the Final Injection Solution:
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the injection solution to be prepared.
-
For a target dosage of 10 mg/kg in a 20 g mouse with an injection volume of 100 µL, the required concentration of the final solution is 2 mg/mL.[4]
-
To prepare 1 mL of a 2 mg/mL final solution, add 50 µL of the 40 mg/mL stock solution to 950 µL of the prepared vehicle.
-
Vortex the final solution thoroughly to ensure it is clear and homogenous.
-
Visually inspect the solution for any precipitates before administration.
-
Intraperitoneal Injection Protocol in Mice
This protocol provides a step-by-step guide for the safe and effective intraperitoneal administration of this compound to mice.
Materials:
-
Prepared this compound injection solution
-
Mouse restraint device (optional)
-
1 mL syringe with a 25-27 gauge needle
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse accurately to determine the precise injection volume.
-
The recommended injection volume is typically 5-10 mL/kg of body weight. For a 20-25 g mouse, this corresponds to an injection volume of 100-250 µL.
-
-
Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a suitable restraint device. The animal should be positioned so that its head is slightly lower than its hindquarters to cause the abdominal organs to shift cranially.
-
-
Injection Site:
-
The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the urinary bladder and major blood vessels.
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.
-
If the aspiration is clear, slowly and steadily inject the solution.
-
-
Post-Injection Monitoring:
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
-
In Vivo Study Data
The following table summarizes dosage information from published in vivo studies using this compound administered via intraperitoneal injection.
| Animal Model | Dosage Range (mg/kg) | Administration Protocol | Observed Effect | Reference |
| Mice | 5 - 20 | Single i.p. injection | Inhibition of methamphetamine-induced locomotor stimulation | [5] |
| Rats | 10 | i.p. injection for 6 days | Reduced AMPA to NMDA ratio in cocaine self-administering rats | [5] |
Disclaimer: The provided protocols and data are for research purposes only and should be adapted and optimized by the end-user for their specific experimental needs. All animal procedures must be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes and Protocols for Ro 04-5595 Hydrochloride in Rat Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 04-5595 hydrochloride is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit.[1][2] With a high affinity for the GluN2B subunit (Ki = 31 nM), this compound is a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors in the central nervous system.[2] In rat brain slice electrophysiology, this compound is utilized to selectively block GluN2B-mediated synaptic currents and plasticity, allowing for the dissection of the specific contributions of these receptor subtypes to neuronal function.
The expression of GluN2B subunits is particularly high in the forebrain and during early development, playing crucial roles in synaptic plasticity, learning, and memory.[3][4] Dysregulation of GluN2B-containing NMDA receptors has been implicated in various neurological and psychiatric disorders, making this compound a relevant compound for preclinical drug development and disease modeling.
Data Presentation
Table 1: Pharmacological Properties of this compound
| Property | Value | Reference |
| Target | GluN2B-containing NMDA receptors | [1][2] |
| Ki | 31 nM | [2] |
| EC50 | 186 ± 32 nM | [1] |
| Molecular Weight | 368.3 g/mol | |
| Solubility | Soluble to 100 mM in DMSO and 15 mM in water |
Table 2: Experimental Parameters for this compound in Rat Brain Slice Electrophysiology
| Parameter | Typical Value/Range | Notes | Reference |
| Brain Region | Forebrain structures (e.g., Hippocampus, Cortex, Striatum, Bed Nucleus of the Stria Terminalis) | GluN2B expression is enriched in these areas. | [3] |
| Animal Age | Postnatal day 14-28 (for synaptic plasticity studies); Adult rats can also be used. | GluN2B expression is developmentally regulated. | [4] |
| Working Concentration | 1-10 µM | A 10 µM concentration has been shown to effectively reduce NMDA-evoked EPSCs. | [5] |
| Application Method | Bath application | Ensures stable and uniform drug concentration across the slice. | |
| Incubation Time | 10-15 minutes | Allows for sufficient diffusion and binding to the target receptors. | [5] |
| Expected Effect | Reduction of the NMDA receptor-mediated component of excitatory postsynaptic currents (EPSCs) | The magnitude of reduction depends on the proportion of GluN2B-containing NMDA receptors at the recorded synapse. | [5] |
Experimental Protocols
Protocol 1: Preparation of Acute Rat Brain Slices
This protocol is adapted from established methods for preparing healthy brain slices for electrophysiology.
Materials:
-
Young adult rat (e.g., Sprague-Dawley or Wistar, P14-28)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dishes
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Ice
-
N-Methyl-D-Glucamine (NMDG) artificial cerebrospinal fluid (aCSF) for cutting (see Table 3)
-
HEPES-buffered holding aCSF (see Table 3)
-
Recording aCSF (see Table 3)
Procedure:
-
Prepare Solutions: Prepare all aCSF solutions on the day of the experiment and continuously bubble them with carbogen for at least 30 minutes prior to use. Chill the NMDG cutting aCSF to 2-4°C.
-
Anesthetize and Perfuse: Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols. Once deeply anesthetized, perform a transcardial perfusion with ice-cold, carbogenated NMDG aCSF.
-
Brain Extraction: Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG aCSF.
-
Slicing: Mount the brain onto the vibratome stage. Submerge the brain in the ice-cold, carbogenated NMDG aCSF in the vibratome buffer tray. Cut coronal or sagittal slices of the desired brain region at a thickness of 250-350 µm.
-
Recovery:
-
Transfer the slices to a recovery chamber containing NMDG aCSF at 32-34°C for 10-15 minutes.
-
Subsequently, transfer the slices to a holding chamber containing HEPES-buffered holding aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
Table 3: Composition of Artificial Cerebrospinal Fluid (aCSF) Solutions
| Compound | NMDG Cutting aCSF (mM) | HEPES Holding aCSF (mM) | Recording aCSF (mM) |
| NMDG | 92 | - | - |
| NaCl | - | 92 | 124 |
| KCl | 2.5 | 2.5 | 2.5 |
| NaH2PO4 | 1.25 | 1.25 | 1.25 |
| NaHCO3 | 30 | 30 | 26 |
| HEPES | 20 | 20 | - |
| Glucose | 25 | 25 | 10 |
| Thiourea | 2 | 2 | - |
| Sodium Ascorbate | 5 | 5 | - |
| Sodium Pyruvate | 3 | 3 | - |
| CaCl2 | 0.5 | 1 | 2 |
| MgSO4 | 10 | 2 | 1 |
Adjust pH of all solutions to 7.3-7.4 with HCl or NaOH and osmolarity to 290-300 mOsm.
Protocol 2: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
Materials:
-
Prepared acute rat brain slices
-
Upright microscope with DIC optics and infrared illumination
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Stimulating electrode (e.g., concentric bipolar electrode)
-
Perfusion system
-
This compound
-
Internal solution (see Table 4)
-
Recording aCSF (see Table 3)
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. On the day of the experiment, dilute the stock solution in recording aCSF to the final working concentration (e.g., 10 µM).
-
Set up the Recording Chamber: Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 ml/min at room temperature or 30-32°C.
-
Identify Target Neuron: Using the microscope, identify a healthy-looking neuron in the desired brain region.
-
Obtain Whole-Cell Configuration:
-
Pull a patch pipette with a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach the target neuron with the patch pipette and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of negative pressure to obtain the whole-cell configuration.
-
-
Record Baseline NMDA Receptor Currents:
-
Clamp the neuron at a holding potential of +40 mV to relieve the magnesium block of NMDA receptors.
-
Place a stimulating electrode near the neuron to evoke synaptic responses.
-
To isolate NMDA receptor-mediated currents, include antagonists for AMPA and GABA receptors in the recording aCSF (e.g., 10 µM CNQX and 50 µM picrotoxin).
-
Record stable baseline excitatory postsynaptic currents (EPSCs) for 5-10 minutes.
-
-
Apply this compound: Switch the perfusion to the recording aCSF containing this compound (e.g., 10 µM).
-
Record Post-Drug Application Currents: After 10-15 minutes of drug application, record the NMDA receptor-mediated EPSCs for another 5-10 minutes.
-
Data Analysis:
-
Measure the amplitude of the NMDA receptor EPSCs before and after the application of this compound.
-
Calculate the percentage of inhibition of the NMDA receptor current by this compound.
-
Table 4: Example Internal Solution for Whole-Cell Patch-Clamp
| Compound | Concentration (mM) |
| Cesium Methanesulfonate | 135 |
| NaCl | 8 |
| HEPES | 10 |
| EGTA | 0.5 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| QX-314 | 5 |
Adjust pH to 7.2-7.3 with CsOH and osmolarity to 280-290 mOsm.
Mandatory Visualizations
Caption: Experimental workflow for rat brain slice electrophysiology using Ro 04-5595 HCl.
Caption: Signaling pathway of Ro 04-5595 HCl at the GluN2B-containing NMDA receptor.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NMDA receptor characterization and subunit expression in rat cultured mesencephalic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA Receptors and Brain Development - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dopamine decreases NMDA currents in the oval bed nucleus of the stria terminalis of cocaine self-administering rats - PMC [pmc.ncbi.nlm.nih.gov]
Ro 04-5595 Hydrochloride: Application Notes and Protocols for Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 04-5595 hydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit (Ki = 31 nM)[1][2][3][4]. This selectivity makes it an invaluable pharmacological tool for dissecting the specific roles of GluN2B-containing NMDA receptors in synaptic plasticity, particularly in processes like long-term potentiation (LTP) and long-term depression (LTD). LTP, a persistent strengthening of synapses, is widely considered a cellular correlate of learning and memory[5]. By selectively blocking GluN2B subunits, researchers can investigate their contribution to the induction and maintenance of LTP in various brain regions.
These application notes provide detailed protocols and quantitative data for the use of this compound in LTP studies, primarily focusing on electrophysiological experiments in ex vivo brain slices.
Quantitative Data Summary
The following tables summarize the effects of this compound on synaptic plasticity as reported in the literature.
Table 1: Effect of this compound on Long-Term Potentiation (LTP) in the Lateral Amygdala (LA)
| Parameter | Control | 10 µM Ro 04-5595 | Reference |
| LA-LTP (% of baseline) | 145.3% ± 7.2% (n=6) | 121.9% ± 5.2% (n=7) | [6] |
Table 2: Effect of this compound on Long-Term Depression (LTD) in the Lateral Amygdala (LA)
| Parameter | Control | 10 µM Ro 04-5595 | Reference |
| LA-LTD (% of baseline) | 77.8% ± 4.2% (n=9) | 121.3% ± 6.4% (n=7) (LTD completely blocked) | [6] |
Signaling Pathways
NMDA Receptor-Mediated Signaling in LTP
The induction of NMDAR-dependent LTP is initiated by the influx of Ca²⁺ through the NMDA receptor channel. This requires the coincident binding of glutamate (B1630785) and a co-agonist (glycine or D-serine), as well as postsynaptic depolarization to relieve the Mg²⁺ block. The subsequent rise in intracellular Ca²⁺ activates a cascade of signaling molecules, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII phosphorylates various downstream targets, including AMPA receptors, leading to their insertion into the postsynaptic membrane and an increase in their conductance. This ultimately results in a strengthening of the synapse.
Caption: Role of Ro 04-5595 in blocking GluN2B-mediated LTP signaling.
Experimental Protocols
Protocol 1: Preparation of Acute Amygdala Slices
This protocol describes the preparation of acute brain slices containing the amygdala for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Ice-cold cutting solution (e.g., sucrose-based artificial cerebrospinal fluid (aCSF))
-
Vibrating microtome (vibratome)
-
Incubation chamber
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Standard aCSF
Procedure:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and immerse it in ice-cold cutting solution.
-
Trim the brain to create a flat surface for slicing.
-
Mount the brain block onto the vibratome stage.
-
Cut coronal or horizontal slices (typically 300-400 µm thick) containing the amygdala.
-
Transfer the slices to an incubation chamber containing standard aCSF, continuously bubbled with carbogen gas.
-
Allow slices to recover for at least 1 hour at room temperature before recording.
Protocol 2: Electrophysiological Recording of LTP in the Lateral Amygdala (LA)
This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) and inducing LTP in the LA.
Materials:
-
Prepared amygdala slices
-
Recording chamber with continuous perfusion of carbogenated aCSF
-
Glass recording microelectrodes (filled with aCSF)
-
Bipolar stimulating electrode
-
Amplifier and data acquisition system
-
This compound stock solution (e.g., in DMSO)
Procedure:
-
Place a recovered slice in the recording chamber.
-
Position the stimulating electrode in the external capsule to stimulate afferent fibers to the LA.
-
Place the recording electrode in the LA to record fEPSPs.
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
To study the effect of Ro 04-5595, perfuse the slice with aCSF containing the desired concentration of the antagonist (e.g., 10 µM) for at least 20 minutes before LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).
-
Continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation.
Caption: Workflow for an in vitro LTP experiment using Ro 04-5595.
Preparation of this compound Solution
This compound is soluble in water (up to 15 mM) and DMSO (up to 100 mM)[2]. For in vitro electrophysiology, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in aCSF on the day of the experiment. Ensure the final concentration of DMSO in the aCSF is low (typically <0.1%) to avoid solvent effects.
Conclusion
This compound is a critical tool for elucidating the role of GluN2B-containing NMDA receptors in synaptic plasticity. The protocols and data presented here provide a framework for designing and conducting experiments to investigate its effects on LTP. Careful adherence to slice preparation, recording procedures, and drug application is essential for obtaining reliable and reproducible results. By selectively antagonizing the GluN2B subunit, researchers can gain deeper insights into the molecular mechanisms underlying learning and memory.
References
Ro 04-5595 Hydrochloride: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 04-5595 hydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][3] With a binding affinity (Ki) of 31 nM, this compound serves as a critical tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors in neuronal function.[1][2][3] Its non-competitive mechanism of action, independent of glutamate (B1630785) concentration, makes it a reliable inhibitor for in vitro studies.[4] These application notes provide detailed protocols for the use of this compound in cell culture experiments, enabling researchers to explore its effects on neuronal signaling, viability, and function.
Mechanism of Action
This compound selectively binds to the GluN2B subunit of the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1][2][5] The NMDA receptor is a heterotetramer typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2B subtype is predominantly expressed in the forebrain and is implicated in various neurological disorders, including ischemic brain injury, neurodegenerative diseases, and neuropathic pain.
By antagonizing the GluN2B subunit, this compound inhibits the influx of calcium ions (Ca2+) through the NMDA receptor channel. This modulation of intracellular calcium levels affects a multitude of downstream signaling pathways, including those involved in excitotoxicity, apoptosis, and synaptic plasticity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound for easy reference in experimental design.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 31 nM | Rat Brain | [1][2] |
| EC50 | 186 ± 32 nM | Primary Chicken Embryo Forebrain Cultures | [4] |
Table 1: In Vitro Efficacy of this compound
| Property | Value | Reference |
| Molecular Weight | 368.3 g/mol | |
| Solubility in Water | Up to 15 mM | |
| Solubility in DMSO | Up to 100 mM | |
| Storage | Desiccate at +4°C |
Table 2: Physicochemical Properties of this compound
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and provide a general workflow for cell culture experiments.
Caption: Signaling pathway of the GluN2B-containing NMDA receptor and the inhibitory action of this compound.
References
- 1. Frontiers | GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology [frontiersin.org]
- 2. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Differential roles of GluN2A- and GluN2B-containing NMDA receptors in neuronal survival and death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Ro 04-5595 Hydrochloride Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ro 04-5595 hydrochloride is a potent and selective antagonist of the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor, with a reported Ki value of 31 nM.[1][2] Its selectivity makes it a valuable tool in neuroscience research for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors. These receptors are involved in synaptic plasticity, learning, memory, and various neurological disorders. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 64047-73-0 | [1] |
| Molecular Formula | C₁₉H₂₂ClNO₂・HCl | [1] |
| Molecular Weight | 368.3 g/mol (Note: Always use the batch-specific MW from the CoA) | [1] |
| Purity | ≥98% | [1] |
| Appearance | Solid powder | [3] |
| Biological Activity | Selective GluN2B-containing NMDA receptor antagonist (Ki = 31 nM) | [1][2] |
Solubility and Storage
Proper solvent selection and storage conditions are crucial for maintaining the integrity and activity of this compound.
| Solvent | Maximum Solubility | Recommended Storage of Stock Solution | Reference |
| DMSO | 100 mM (~36.83 mg/mL) | -80°C for 6-12 months; -20°C for several months; 4°C for up to 2 weeks. | [1][4][5] |
| Water | 15 mM (~5.52 mg/mL) | -80°C for up to 1 year. | [1][4] |
Note: Sonication may be required to achieve maximum solubility in both DMSO and water.[4] It is recommended to prepare fresh aqueous solutions from a DMSO stock for experiments.
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO), which can be used for long-term storage and subsequent dilution into aqueous buffers or cell culture media.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, conical-bottom polypropylene (B1209903) centrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Workflow Diagram:
Caption: Workflow for preparing a concentrated DMSO stock solution.
Procedure:
-
Determine the required mass: Use the batch-specific molecular weight (MW) provided on the Certificate of Analysis (CoA). To prepare 1 mL of a 100 mM stock solution: Mass (mg) = 100 mmol/L * 1 L/1000 mL * 1 mL * MW ( g/mol ) * 1000 mg/g For MW = 368.3 g/mol , Mass = 36.83 mg
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile polypropylene tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube. For example, add 1 mL of DMSO to 36.83 mg of the compound.
-
Dissolve the compound:
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.
-
If necessary, briefly sonicate the solution in a water bath to aid dissolution.[4] Visually inspect the solution to ensure no particulates are present.
-
-
Aliquot and store:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to one year).[4][5]
-
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.
Materials:
-
100 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer of choice (e.g., PBS, aCSF, cell culture medium)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw the DMSO stock: Remove one aliquot of the 100 mM DMSO stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Calculate the required volume: Determine the volume of the DMSO stock needed to achieve the desired final concentration in your aqueous buffer. For example, to prepare 1 mL of a 100 µM working solution:
-
V₁ = (C₂ * V₂) / C₁
-
V₁ = (100 µM * 1 mL) / 100,000 µM = 0.001 mL = 1 µL (Where V₁=Volume of stock, C₁=Concentration of stock, V₂=Final volume, C₂=Final concentration)
-
-
Prepare the working solution:
-
Pipette 999 µL of the desired aqueous buffer into a sterile tube.
-
Add 1 µL of the 100 mM DMSO stock solution to the buffer.
-
Mix thoroughly by gentle vortexing or by pipetting up and down.
-
-
Final DMSO concentration: Note that the final concentration of DMSO in this example is 0.1%. It is crucial to prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects in your experiment.
-
Use immediately: Aqueous working solutions should be prepared fresh for each experiment and used immediately. Do not store aqueous dilutions for extended periods.
Mechanism of Action: Signaling Pathway
This compound exerts its effect by selectively blocking NMDA receptors that contain the GluN2B subunit. These receptors are ligand-gated ion channels that, upon activation by glutamate (B1630785) and a co-agonist (glycine or D-serine), permit the influx of Ca²⁺ ions. This calcium influx is a critical trigger for numerous downstream signaling cascades involved in synaptic transmission and plasticity. By binding to the GluN2B subunit, Ro 04-5595 prevents this ion flux, thereby inhibiting the associated downstream signaling.
Caption: Inhibition of GluN2B-mediated signaling by Ro 04-5595.
Disclaimer: These protocols are intended for research use only. Always consult the product-specific Certificate of Analysis for the most accurate information regarding molecular weight and purity. Standard laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols: Ro 04-5595 Hydrochloride in Animal Models of Addiction
These application notes provide a comprehensive overview of the use of Ro 04-5595 hydrochloride, a selective GluN2B-containing NMDA receptor antagonist, in preclinical research on substance use disorders. The following sections detail its mechanism of action, quantitative data from various animal models, and detailed experimental protocols.
Mechanism of Action
This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subunits containing GluN2B.[1][2] The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is implicated in the neurobiological changes that underlie addiction. By blocking GluN2B-containing NMDA receptors, this compound can modulate neuronal excitability and synaptic strength in brain circuits involved in reward and addiction.
The antagonistic action of this compound at the GluN2B subunit can influence dopamine-dependent signaling pathways, which are central to the rewarding effects of drugs of abuse.[3] For instance, blockade of these receptors in the prelimbic cortex has been shown to potentiate the rewarding effects of opioids in a manner that is dependent on dopamine (B1211576) D1 and D2 receptors.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound administration in various animal models of addiction.
Table 1: Binding Affinity and In Vitro Electrophysiology
| Parameter | Value | Species | Tissue/Preparation | Reference |
| Ki | 31 nM | Rat | Brain | [1] |
| Ki (relative to [3H]ifenprodil) | 2 nM | Rat | Brain Slices | [4] |
| Concentration for NMDA-EPSC reduction | 10 µM | Rat | Brain Slices (ovBNST) | [5] |
Table 2: In Vivo Administration and Behavioral Effects
| Animal Model | Drug of Abuse | Administration Route | Dose Range | Effect | Reference |
| Mouse | Methamphetamine | Intraperitoneal (i.p.) | 3-30 mg/kg | Dose-dependently decreased MA-induced locomotor activity. | [1][2] |
| Rat | Cocaine | Intraperitoneal (i.p.) | 10 mg/kg (for 6 days) | Normalized the increased AMPA:NMDA ratio in the ovBNST. | [1][6] |
| Rat | Morphine | Intra-prelimbic cortex | 0.1-2.0 µ g/0.5 µl | Potentiated the rewarding effects of a sub-threshold dose of morphine in a CPP paradigm. | [3] |
Experimental Protocols
Conditioned Place Preference (CPP) with Morphine
This protocol is designed to assess the effect of this compound on the rewarding properties of morphine.[3][7][8][9]
Materials:
-
This compound
-
Morphine sulfate
-
Sterile saline (0.9% NaCl)
-
Three-chamber CPP apparatus with distinct visual and tactile cues in each of the two larger chambers.
-
Animal scale
-
Syringes and needles for microinfusion and intraperitoneal injection.
-
Stereotaxic apparatus for surgical implantation of cannulae.
Procedure:
Phase 1: Habituation and Baseline Preference (3 days)
-
Handle the animals (rats) for 5 minutes each day for 3-5 days prior to the experiment to acclimate them to the researcher.
-
On Day 1, place each rat in the central chamber of the CPP apparatus and allow it to freely explore all three chambers for 15 minutes.
-
Record the time spent in each of the two larger chambers.
-
Repeat this procedure on Days 2 and 3.
-
The chamber in which the animal spent less time is designated as the drug-paired chamber (non-preferred), and the other as the saline-paired chamber (preferred). This biased assignment helps to avoid pre-existing preferences for a particular chamber.
Phase 2: Conditioning (6-8 days)
-
On conditioning days, animals receive alternating injections of morphine and saline.
-
Drug Conditioning:
-
Administer a sub-threshold dose of morphine (e.g., 0.5 mg/kg, i.p.).
-
Immediately perform a bilateral microinfusion of this compound (0.1–2.0 μ g/0.5 μl) into the prelimbic cortex.
-
Confine the animal to the non-preferred chamber for 45 minutes.
-
-
Saline Conditioning:
-
On alternate days, administer an equivalent volume of sterile saline (i.p.).
-
Immediately perform a bilateral microinfusion of vehicle into the prelimbic cortex.
-
Confine the animal to the preferred chamber for 45 minutes.
-
-
Continue this alternating conditioning for 6 to 8 days.
Phase 3: Test (1 day)
-
The day after the final conditioning session, place the rat in the central chamber and allow it to freely explore all three chambers for 15 minutes, with no injections given.
-
Record the time spent in each of the two larger chambers.
-
A significant increase in time spent in the drug-paired chamber compared to the pre-test baseline indicates a conditioned place preference.
Cocaine Self-Administration and AMPA/NMDA Ratio Analysis
This protocol assesses the effect of this compound on synaptic plasticity alterations induced by cocaine self-administration.[1][6]
Materials:
-
This compound
-
Cocaine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Surgical equipment for intravenous catheter implantation.
-
Equipment for brain slice electrophysiology or biochemical analysis of AMPA/NMDA receptor ratios.
Procedure:
Phase 1: Intravenous Catheter Implantation
-
Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia.
-
Allow the animals to recover for at least 5-7 days.
Phase 2: Cocaine Self-Administration Training (10-14 days)
-
Place the rats in the operant chambers for daily 2-hour sessions.
-
Train the rats to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg per infusion). Each active lever press should also be paired with a cue light.
-
Presses on the inactive lever have no consequences.
-
Continue training until the animals demonstrate stable responding for cocaine.
Phase 3: this compound Treatment (6 days)
-
Following stable self-administration, divide the rats into two groups: one receiving this compound and a control group receiving vehicle.
-
Administer this compound (10 mg/kg, i.p.) or vehicle once daily for 6 consecutive days.
-
Continue the daily self-administration sessions during the treatment period.
Phase 4: Tissue Collection and Analysis
-
Twenty-four hours after the final self-administration session and drug treatment, euthanize the animals.
-
Rapidly dissect the brain and collect tissue from the bed nucleus of the stria terminalis (BNST).
-
Use the collected tissue for either:
-
Biochemical analysis: Western blotting or other immunoassays to quantify the protein levels of AMPA and NMDA receptor subunits.
-
Electrophysiology: Prepare acute brain slices containing the BNST to measure the ratio of AMPA receptor-mediated to NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Conditioned Place Preference (CPP) workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Dopamine decreases NMDA currents in the oval bed nucleus of the stria terminalis of cocaine self-administering rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.cat [2024.sci-hub.cat]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
[11C]Ro 04-5595: Application Notes and Protocols for In Vivo Imaging of NR2B Subunit-Containing NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of [11C]Ro 04-5595 as a Positron Emission Tomography (PET) radiotracer for the in vivo imaging of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.
Introduction
[11C]Ro 04-5595 is a subtype-selective antagonist for the NR2B subunit of the NMDA receptor. The NMDA receptor, a ligand-gated ion channel, is crucial for synaptic plasticity, learning, and memory.[1] Altered function of NMDA receptors, particularly those containing the NR2B subunit, has been implicated in various neurological and psychiatric disorders. PET imaging with [11C]Ro 04-5595 allows for the non-invasive in vivo quantification and visualization of NR2B receptor distribution and density, providing a valuable tool for neuroscience research and drug development.
Mechanism of Action
Ro 04-5595 acts as a competitive antagonist at the ifenprodil (B1662929) binding site on the NR2B subunit of the NMDA receptor. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits. The binding of glutamate (B1630785) to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit, coupled with membrane depolarization to relieve a magnesium (Mg2+) block, leads to channel opening and calcium (Ca2+) influx. This calcium influx triggers downstream signaling cascades involved in synaptic plasticity. By binding to the NR2B subunit, Ro 04-5595 prevents the conformational changes necessary for channel activation, thereby inhibiting NMDA receptor function.
NMDA Receptor Signaling Pathway and [11C]Ro 04-5595 Mechanism of Action.
Quantitative Data Summary
The following tables summarize the key quantitative data for [11C]Ro 04-5595.
| Radiosynthesis Parameters | Value | Reference |
| Radiochemical Yield | 13 ± 3% | [2][3] |
| Radiochemical Purity | >99% | [2][3] |
| Molar Activity | 12–43 MBq/nmol | [2][3] |
| In Vitro Binding Affinity (Ki) | Value (µM) | Reference |
| NR2B | 0.002 - 0.004 | [1] |
| 5-HT1D | 2.7 | [1] |
| 5-HT2A | 0.88 | [1] |
| 5-HT2B | 1.7 | [1] |
| 5-HT2C | 1.4 | [1] |
| 5-HT3 | 1.1 | [1] |
| 5-HT6 | 1.9 | [1] |
| 5-HT7 | 1.7 | [1] |
| Alpha1A | 2.4 | [1] |
| Alpha1D | 1.0 | [1] |
| Alpha2A | 0.34 | [1] |
| Alpha2B | 0.48 | [1] |
| Alpha2C | 0.14 | [1] |
| D1 | 0.27 | [1] |
| D4 | 1.3 | [1] |
| D5 | 0.2 | [1] |
| DAT | 4.5 | [1] |
| H2 | 1.0 | [1] |
| MOR | 0.066 | [1] |
| NET | 1.4 | [1] |
| SERT | 1.0 | [1] |
| Sigma 1 GP | 0.37 | [1] |
| Sigma 2 | 0.76 | [1] |
| In Vivo PET Imaging Data (Rodent) | Value | Reference |
| Peak Brain Uptake (%ID/mL) | ~0.7 | [1] |
| Time to Peak Uptake | ~5 minutes post-injection | [1] |
| Half-life in Brain | ~20 minutes | [3] |
| Highest Uptake Regions | Hippocampus, Cortex, Caudate Putamen, Thalamus | [1] |
| Lowest Uptake Region | Cerebellum | [1] |
Experimental Protocols
Radiosynthesis of [11C]Ro 04-5595
This protocol is based on the N-methylation of the precursor, N-desmethyl-Ro-04-5595, using [11C]iodomethane ([11C]CH3I).
Materials:
-
N-desmethyl-Ro-04-5595 (precursor)
-
[11C]CH3I
-
Dimethylformamide (DMF)
-
Automated synthesis module (e.g., Synthra MeI plus)
-
HPLC system with a C18 column
-
Mobile phase: Acetonitrile and 0.1 M ammonium (B1175870) formate (B1220265) buffer
-
Sterile water for injection
-
Ethanol for formulation
-
Sterile filter (0.22 µm)
Procedure:
-
Dissolve the precursor (approximately 0.4 mg) in DMF (50 µL).
-
Transfer the precursor solution to the reaction vessel of the automated synthesis module.
-
Introduce [11C]CH3I into the reaction vessel.
-
Purify the crude product using semi-preparative HPLC.
-
Collect the fraction containing [11C]Ro 04-5595.
-
Remove the HPLC solvent by rotary evaporation.
-
Formulate the final product in a sterile solution (e.g., saline with up to 10% ethanol) for injection.
-
Perform quality control checks for radiochemical purity, chemical purity, and specific activity.
Animal Preparation and In Vivo PET Imaging
Animal Model:
-
Male Sprague-Dawley rats (380-420 g) are a suitable model.[1]
Procedure:
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Anesthesia: Anesthetize the rats with isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance) in oxygen/air.
-
Catheterization: Place a catheter in the lateral tail vein for radiotracer injection.
-
Positioning: Position the anesthetized animal in the PET scanner.
-
Radiotracer Administration: Inject a bolus of [11C]Ro 04-5595 intravenously via the tail vein catheter. The injected dose will depend on the scanner sensitivity and experimental design.
-
PET Scan Acquisition: Perform a dynamic PET scan for 90 minutes.[1]
-
Data Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
-
Post-imaging: Euthanize the animal at the end of the study according to approved institutional protocols.
Data Analysis
-
Region of Interest (ROI) Definition: Draw ROIs on the reconstructed PET images corresponding to various brain regions (e.g., hippocampus, cortex, caudate putamen, thalamus, and cerebellum).
-
Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the radioactivity concentration as a function of time.
-
Quantification: Calculate the standardized uptake value (SUV) for each region. The SUV is calculated as: SUV = (Radioactivity concentration in ROI (MBq/mL)) / (Injected dose (MBq) / Body weight (g))
-
Kinetic Modeling (Optional): For more detailed quantitative analysis, kinetic modeling can be applied to the TACs to estimate parameters such as the volume of distribution (VT).
Experimental Workflow for In Vivo PET Imaging with [11C]Ro 04-5595.
Safety and Handling of Radiotracers
All work with radioactive materials must be conducted in compliance with institutional and national regulations.
-
Personnel Training: All personnel handling [11C]Ro 04-5595 must be trained in radiation safety procedures.
-
Personal Protective Equipment (PPE): Wear a lab coat, disposable gloves, and safety glasses at all times when handling the radiotracer.
-
Shielding: Use appropriate shielding (e.g., lead bricks, syringe shields) to minimize radiation exposure.
-
Monitoring: Use a survey meter to monitor for contamination in the work area and on personnel.
-
Waste Disposal: Dispose of all radioactive waste in designated and properly shielded containers according to institutional guidelines.
Conclusion
[11C]Ro 04-5595 is a promising PET radiotracer for the in vivo imaging of NR2B subunit-containing NMDA receptors. Its rapid brain uptake and washout kinetics, along with its selectivity for NR2B-rich regions, make it a valuable tool for studying the role of these receptors in health and disease. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize [11C]Ro 04-5595 in their preclinical imaging studies.
References
Application Notes and Protocols: Ro 04-5595 Hydrochloride in Autoradiography for Receptor Mapping
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Ro 04-5595 hydrochloride, a selective antagonist for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, in autoradiography for receptor mapping.[1][2] Detailed protocols for in vitro autoradiography using radiolabeled [³H]Ro 04-5595 are provided, along with data presentation and visualization of the experimental workflow and the associated signaling pathway.
Introduction
Ro 04-5595 is a potent and selective antagonist of NMDA receptors containing the NR2B subunit.[3][4] This selectivity makes its radiolabeled form, particularly [³H]Ro 04-5595, an invaluable tool for the precise localization and quantification of NR2B subunit distribution in various tissues, most notably in the brain.[5][6][7] Autoradiography with [³H]Ro 04-5595 allows for high-resolution mapping of these receptors, providing insights into their role in physiological processes and pathological conditions.[5][6]
High densities of NR2B-containing NMDA receptors have been identified in several brain regions, including the cerebral cortex, hippocampus, dentate gyrus, and caudate putamen, while regions like the cerebellum show low expression.[8] This differential distribution underscores the importance of precise mapping techniques like autoradiography.
Quantitative Data Summary
The following tables summarize the binding characteristics of Ro 04-5595 and related compounds, crucial for designing and interpreting autoradiography experiments.
Table 1: Binding Affinity of Ro 04-5595
| Parameter | Value | Compound | Method | Source |
| Kd estimate | 20 ± 3 nM | Ro 04-5595 | Competitive Binding | [5] |
| Ki | 2 nM | [¹¹C]Ro 04-5595 | Relative to [³H]ifenprodil | [9][10] |
Table 2: IC50 Values from Competition Studies
| Compound | IC50 | Assay | Source |
| Ro 04-5595 | 186 ± 32 nM | Calcium influx measurement | [11][12] |
| Ro 25-6981 | 60 ± 30 nmol/L | Calcium influx measurement | [12] |
| Ifenprodil | 100 ± 40 nmol/L | Calcium influx measurement | [12] |
| Eliprodil | 1300 ± 700 nmol/L | Calcium influx measurement | [12] |
| EVT-101 | 22 ± 8 nmol/L | Calcium influx measurement | [12] |
Experimental Protocols
This section provides a detailed protocol for in vitro receptor autoradiography using [³H]Ro 04-5595 on rodent brain sections.
Protocol 1: In Vitro Autoradiography of [³H]Ro 04-5595 Binding
1. Tissue Preparation:
-
Euthanize the animal (e.g., adult male Sprague-Dawley rat or wild-type mouse) and rapidly dissect the brain.
-
Snap-freeze the brain in isopentane (B150273) cooled with dry ice.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut coronal or sagittal brain sections at a thickness of 20 µm.
-
Thaw-mount the sections onto gelatin-coated or charged microscope slides.
-
Store the slide-mounted sections at -80°C.
2. Pre-incubation:
-
On the day of the experiment, allow the slides to thaw at room temperature for 15 minutes.[13]
-
Pre-incubate the sections in 50 mM Tris-HCl buffer (pH 7.4) for 15 minutes at room temperature to remove endogenous ligands.[13]
3. Incubation:
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4).
-
For total binding, incubate the sections with varying concentrations of [³H]Ro 04-5595 (e.g., up to 1.04 GBq/µmol) for 90 minutes at room temperature.[13]
-
For determining non-specific binding, incubate adjacent sections in the same concentration of [³H]Ro 04-5595 but with the addition of a high concentration of unlabeled Ro 04-5595 (e.g., 10 µM).[14]
4. Washing:
-
After incubation, wash the sections to remove unbound radioligand.
-
Perform three successive washes in ice-cold 50 mM Tris-HCl buffer for 5 minutes each.[13]
-
Follow with a brief rinse (10 seconds) in ice-cold deionized water to remove buffer salts.[13]
5. Drying and Exposure:
-
Thoroughly dry the sections under a stream of cool, dry air.
-
Appose the dried sections to a tritium-sensitive phosphor imaging plate or autoradiographic film in a light-tight cassette.
-
Include calibrated [³H] standards for quantification.
-
Expose for an appropriate duration (e.g., 4-5 weeks, depending on the signal intensity).[13]
6. Data Analysis:
-
Scan the imaging plate or develop the film.
-
Quantify the optical density of the autoradiograms in specific brain regions using a computerized image analysis system.
-
Convert optical density to radioactivity concentration (e.g., fmol/mg tissue) by comparison with the co-exposed standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.
Visualizations
NMDA Receptor Signaling Pathway
The activation of NMDA receptors, including those containing the NR2B subunit that Ro 04-5595 targets, initiates a cascade of intracellular events. The following diagram illustrates a simplified view of this signaling pathway.
Caption: Simplified NMDA receptor signaling pathway.
Experimental Workflow for Autoradiography
The following diagram outlines the key steps involved in performing receptor autoradiography with [³H]Ro 04-5595.
Caption: Experimental workflow for receptor autoradiography.
References
- 1. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central benzodiazepine receptors in human brain: estimation of regional Bmax and KD values with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. news-medical.net [news-medical.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Functional Consequences of Reduction in NMDA Receptor Glycine Affinity in Mice Carrying Targeted Point Mutations in the Glycine Binding Site | Journal of Neuroscience [jneurosci.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of Molecular Imaging of Glutamate Receptors | MDPI [mdpi.com]
- 11. Validation of procedures for quantitative whole-body autoradiography using digital imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Regional brain measurement of Bmax and KD with the opiate antagonist cyclofoxy: equilibrium studies in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ro 04-5595 Hydrochloride for Investigating Reward Pathways
An important clarification regarding the mechanism of action of Ro 04-5595 hydrochloride is necessary. Initial assumptions may categorize it with mGluR5 antagonists, which are common in reward pathway research. However, evidence strongly indicates that This compound is a selective antagonist for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor [1][2]. Its binding affinity (Ki) for this site is 31 nM[1][2]. This document will proceed with the correct mechanism and its applications in investigating reward pathways through the lens of NMDA receptor modulation.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective pharmacological tool used to investigate the role of the glutamatergic system in reward and addiction. Specifically, it acts as an antagonist at the GluN2B subunit of the NMDA receptor[1][2]. NMDA receptors are critical for synaptic plasticity, learning, and memory—processes that are hijacked by drugs of abuse to create lasting behavioral changes. By selectively blocking GluN2B-containing NMDA receptors, which are prevalent in key brain reward regions like the prefrontal cortex and nucleus accumbens, Ro 04-5595 allows researchers to dissect the specific contribution of this receptor subunit to the rewarding effects of drugs and the development of addiction-related behaviors.
Mechanism of Action
The NMDA receptor is an ionotropic glutamate (B1630785) receptor that, upon activation, allows the influx of Ca²⁺ into the neuron, triggering downstream signaling cascades essential for synaptic plasticity. For the channel to open, it requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the removal of a magnesium (Mg²⁺) block by membrane depolarization. The receptor's subunit composition, particularly the type of GluN2 subunit (A-D), dictates its physiological and pharmacological properties.
Ro 04-5595 selectively antagonizes NMDA receptors containing the GluN2B subunit[1][2]. It acts as a competitive antagonist, binding to the GluN2B subunit and preventing the co-agonist binding required for channel activation. This blockade inhibits Ca²⁺ influx and subsequent downstream signaling, thereby modulating synaptic strength and plasticity. This mechanism is crucial in brain regions where GluN2B expression is high and implicated in the neuroadaptations caused by drugs of abuse.
Caption: Antagonistic action of Ro 04-5595 at the GluN2B-containing NMDA receptor.
Key Applications in Reward Pathway Research
-
Modulation of Psychostimulant Effects: Investigating the role of GluN2B receptors in the locomotor and reinforcing effects of stimulants like methamphetamine and cocaine[1][3].
-
Opiate Reward and Learning: Assessing how GluN2B antagonism in specific brain regions, like the prelimbic cortex, affects the associative learning and rewarding properties of opiates[4].
-
Synaptic Plasticity Studies: Used in electrophysiology (e.g., brain slice recordings) to determine how cocaine self-administration alters NMDA receptor subunit composition and function[3][5].
-
Behavioral Models of Addiction: Employed in models such as self-administration and conditioned place preference (CPP) to understand the contribution of GluN2B-mediated neurotransmission to drug-seeking and relapse-like behaviors.
Quantitative Data Summary
The following table summarizes key findings from preclinical studies using this compound to investigate reward pathways.
| Experiment Type | Species | Drug of Abuse | Ro 04-5595 Dose & Route | Key Finding | Citation |
| Locomotor Activity | Mice | Methamphetamine | 5-20 mg/kg, i.p. | Dose-dependently decreased methamphetamine-induced locomotor activity. | [1] |
| Conditioned Place Preference (CPP) | Rats | Morphine | 0.1–2.0 µ g/0.5 µl, intra-prelimbic cortex | Dose-dependently potentiated the rewarding properties of a sub-threshold morphine dose. | [4] |
| Synaptic Plasticity (AMPA/NMDA Ratio) | Rats | Cocaine (self-administration) | 10 mg/kg, i.p. (for 6 days) | Normalized the increased AMPA/NMDA ratio in the oval bed nucleus of the stria terminalis. | [3] |
| Electrophysiology (NMDA-EPSC) | Rats | Cocaine (self-administration) | 10 µM (bath application) | Reduced NMDA-evoked postsynaptic currents in control rats but not in cocaine self-administering rats, suggesting a shift away from GluN2B-containing receptors after cocaine use. | [5] |
Experimental Protocols
Protocol 1: Assessing Effects on Methamphetamine-Induced Locomotor Activity
Objective: To determine if antagonizing GluN2B receptors with Ro 04-5595 attenuates the hyperlocomotor effects of methamphetamine.
Materials:
-
Open-field activity chambers equipped with infrared beams to track movement.
-
This compound.
-
Methamphetamine hydrochloride.
-
Sterile saline (0.9%).
-
Experimental animals (e.g., male C57BL/6 mice).
Procedure:
-
Habituation: For 2-3 days prior to testing, handle mice and habituate them to the testing room and injection procedures. On the day before the experiment, place each mouse in an activity chamber for 30-60 minutes to acclimate to the environment.
-
Drug Preparation: Dissolve Ro 04-5595 and methamphetamine in sterile saline. Doses should be calculated based on the salt form and administered based on body weight (volume typically 10 ml/kg).
-
Treatment Groups: Assign mice to groups (n=8-12 per group), for example:
-
Group 1: Saline + Saline
-
Group 2: Saline + Methamphetamine (e.g., 2 mg/kg)
-
Group 3: Ro 04-5595 (5 mg/kg) + Methamphetamine (2 mg/kg)
-
Group 4: Ro 04-5595 (10 mg/kg) + Methamphetamine (2 mg/kg)
-
Group 5: Ro 04-5595 (20 mg/kg) + Methamphetamine (2 mg/kg)
-
-
Testing Procedure:
-
Administer Ro 04-5595 (or saline) via intraperitoneal (i.p.) injection.
-
Return the animal to its home cage for a 30-minute pretreatment period.
-
Administer methamphetamine (or saline) via i.p. injection.
-
Immediately place the mouse into the center of the open-field chamber.
-
-
Data Collection & Analysis: Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) for 60-90 minutes. Analyze the data using ANOVA to compare the effects of Ro 04-5595 pretreatment on methamphetamine-induced hyperactivity.
Caption: Experimental workflow for a locomotor activity study.
Protocol 2: Conditioned Place Preference (CPP) for Opiate Reward
Objective: To evaluate if local antagonism of GluN2B receptors in the prelimbic cortex (PLC) with Ro 04-5595 can modulate the associative rewarding effects of morphine[4].
Materials:
-
Conditioned Place Preference (CPP) apparatus with two distinct compartments.
-
Stereotaxic surgery equipment and cannulae for intracranial infusions.
-
This compound.
-
Morphine sulfate.
-
Sterile saline.
-
Experimental animals (e.g., male Sprague-Dawley rats) with bilateral guide cannulae aimed at the PLC.
Procedure:
-
Surgery and Recovery: Perform stereotaxic surgery to implant guide cannulae targeting the PLC. Allow animals to recover for at least one week.
-
Pre-Conditioning (Day 1): Place rats in the CPP apparatus with free access to both compartments for 15 minutes. Record the time spent in each compartment to establish baseline preference. Animals showing a strong unconditioned preference for one side (>66%) may be excluded.
-
Conditioning Phase (8 Days): This phase involves alternating injections.
-
Drug Pairing Days: Administer a systemic (i.p.) injection of a sub-threshold dose of morphine (e.g., 0.05 mg/kg)[4]. Immediately before this, perform bilateral intra-PLC microinfusions of Ro 04-5595 (e.g., 0.1, 1.0, 2.0 µg in 0.5 µl)[4]. Confine the animal to its initially non-preferred compartment for 30 minutes.
-
Saline Pairing Days: Administer a systemic (i.p.) injection of saline. Immediately before this, perform bilateral intra-PLC microinfusions of saline vehicle. Confine the animal to its initially preferred compartment for 30 minutes.
-
The order of drug and saline days should be counterbalanced across animals.
-
-
Test Day (Day 10): In a drug-free state, place the rat in the central compartment of the apparatus with free access to both sides for 15 minutes. Record the time spent in each compartment.
-
Data Analysis: Calculate a CPP score as the time spent in the drug-paired compartment on the test day minus the time spent in the same compartment during the pre-conditioning phase. Compare scores between groups using ANOVA to determine if Ro 04-5595 potentiated morphine reward.
Caption: Workflow for an intra-cranial conditioned place preference experiment.
Safety and Handling
This compound is intended for laboratory research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed handling and disposal information.
Conclusion
This compound is a specific and valuable antagonist for probing the function of GluN2B-containing NMDA receptors within the neural circuits of reward and addiction. Its utility has been demonstrated in a variety of preclinical models, from molecular and electrophysiological assays to complex behavioral paradigms. By enabling the precise manipulation of GluN2B-mediated signaling, this compound helps researchers to unravel the intricate glutamatergic mechanisms that underlie the rewarding effects of drugs and drive addiction.
References
Application Notes and Protocols: Immunoprecipitation of GluN2B Subunits with Ro 04-5595 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data concerning the use of Ro 04-5595 hydrochloride, a selective antagonist for GluN2B-containing N-methyl-D-aspartate (NMDA) receptors, in the context of GluN2B subunit immunoprecipitation.
Introduction
The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. It is a heterotetramer typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2B subunit, in particular, is implicated in various neurological processes and disorders. This compound is a potent and selective antagonist for NMDA receptors containing the GluN2B subunit.[1][2][3][4] This document outlines the properties of this compound and provides a protocol for the immunoprecipitation of the GluN2B subunit, a key technique for studying its expression, interactions, and post-translational modifications.
Quantitative Data
This compound exhibits a high affinity and selectivity for the GluN2B subunit of the NMDA receptor. The following table summarizes its binding affinity.
| Compound | Target | Binding Affinity (Ki) | Reference |
| This compound | GluN2B-containing NMDA receptors | 31 nM | [1][2][3][4] |
Signaling Pathway
The following diagram illustrates a simplified signaling pathway of an NMDA receptor, highlighting the role of the GluN2B subunit. Upon binding of glutamate and a co-agonist (glycine or D-serine), and subsequent membrane depolarization, the channel opens, allowing Ca2+ influx. This calcium influx activates downstream signaling cascades, including the activation of CaMKII, which is involved in synaptic plasticity. This compound acts as an antagonist at the GluN2B subunit, preventing channel activation.
Caption: Simplified NMDA receptor signaling pathway.
Experimental Protocols
Protocol 1: Immunoprecipitation of GluN2B from Brain Tissue Lysates
This protocol describes the immunoprecipitation of the GluN2B subunit from brain tissue lysates using a specific anti-GluN2B antibody.
Materials:
-
Brain tissue (e.g., hippocampus, cortex)
-
RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors
-
Anti-GluN2B antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., modified RIPA or PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge
-
Rotating wheel or rocker
Procedure:
-
Tissue Lysis:
-
Homogenize brain tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (total protein lysate). Determine protein concentration using a standard assay (e.g., BCA).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G agarose bead slurry.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-GluN2B antibody to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30 µL of Protein A/G agarose bead slurry.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes to elute the protein and denature it.
-
Centrifuge to pellet the beads. The supernatant contains the immunoprecipitated GluN2B.
-
Protocol 2: Western Blotting for GluN2B Detection
This protocol describes the detection of the immunoprecipitated GluN2B subunit by Western blotting.[5][6]
Materials:
-
SDS-PAGE gels (6-8% polyacrylamide is suitable for the high molecular weight of GluN2B)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-GluN2B antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE:
-
Load the eluted samples onto the SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-GluN2B antibody (at the recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
Experimental Workflow
The following diagram outlines the experimental workflow for the immunoprecipitation and subsequent Western blot analysis of the GluN2B subunit.
Caption: Workflow for GluN2B Immunoprecipitation and Western Blot.
Use of this compound in Immunoprecipitation Studies
While this compound is primarily used as a functional antagonist, it can be incorporated into immunoprecipitation experiments in several ways:
-
To study inhibitor-induced conformational changes: Cells or tissues can be pre-treated with this compound prior to lysis and immunoprecipitation. This can help determine if antagonist binding alters the interaction of GluN2B with other proteins.
-
As a control: In experiments examining the effect of other compounds on GluN2B interactions, this compound can be used as a positive control for a compound that binds to the GluN2B subunit.
-
Note on direct immunoprecipitation: this compound itself is a small molecule and is not typically used for direct immunoprecipitation in the same way an antibody is. For such applications, one would need a modified version of the compound that is conjugated to a solid support (e.g., agarose beads) or a tag that can be captured.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no signal of GluN2B after IP | Inefficient lysis | Optimize lysis buffer and homogenization method. |
| Antibody not binding | Use a validated IP-grade antibody; optimize antibody concentration. | |
| Protein degradation | Ensure protease and phosphatase inhibitors are fresh and used at the correct concentration. | |
| High background/non-specific bands | Insufficient washing | Increase the number of washes or the stringency of the wash buffer. |
| Non-specific antibody binding | Pre-clear the lysate; use a high-quality antibody. | |
| Beads binding non-specifically | Block beads with BSA before use. |
References
Troubleshooting & Optimization
Ro 04-5595 hydrochloride solubility in DMSO and water
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ro 04-5595 hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
1. How should I dissolve this compound?
This compound has different solubility limits in common laboratory solvents. For consistent results, it is recommended to prepare a fresh solution for each experiment or use a properly stored stock solution.
-
For DMSO stock solutions: this compound is soluble in DMSO at concentrations up to 100 mM.[1] To prepare a stock solution, add the appropriate volume of DMSO to your vial of this compound. To aid dissolution, sonication is recommended.[2]
-
For aqueous solutions: The compound is soluble in water up to 15 mM.[1] As with DMSO, sonication can assist in dissolving the compound.[2] It's important to note that the pH of the solution can affect solubility.
2. My this compound is not dissolving completely. What should I do?
If you are having trouble dissolving the compound, consider the following:
-
Concentration: Ensure you have not exceeded the solubility limit in your chosen solvent (see solubility data below).
-
Sonication: As recommended by some suppliers, sonicating the solution can help break up any clumps and aid dissolution.[2]
-
Warming: Gently warming the solution may increase solubility. However, be cautious as excessive heat can degrade the compound.
-
pH Adjustment: For aqueous solutions, adjusting the pH may improve solubility.
3. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of the compound.
-
Powder: The solid form of this compound should be stored desiccated at +4°C for short-term storage or at -20°C for long-term storage (up to 2 years).[1][3]
-
DMSO Solutions: Stock solutions in DMSO can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.[3]
-
Aqueous Solutions: It is generally recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, store at 4°C and use as soon as possible.
4. I see precipitation in my stock solution after storage. Is it still usable?
Precipitation upon storage, especially at low temperatures, can occur. If you observe this:
-
Gently warm the solution to room temperature.
-
Vortex or sonicate the solution to try and redissolve the precipitate.
-
If the precipitate does not go back into solution, it is recommended to discard it and prepare a fresh stock solution to ensure accurate dosing.
5. Can I use this compound for in vivo studies?
Yes, this compound has been used in in vivo studies with rodents. The appropriate formulation and dosage will depend on the specific experimental design.
-
Formulation: A common vehicle for in vivo administration involves a mixture of solvents to ensure solubility and biocompatibility. One suggested formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[2]
-
Administration: Intraperitoneal (i.p.) injection is a common route of administration.[4]
Data Presentation
Solubility Data
| Solvent | Maximum Solubility | Source |
| DMSO | 100 mM | [1] |
| Water | 15 mM | [1] |
| DMSO | < 36.83 mg/mL | [2] |
| Water | < 5.52 mg/mL | [2] |
| DMSO | 10 mM |
Note: The molecular weight of this compound is 368.3 g/mol .[1]
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM solution, you would need 3.683 mg of the compound.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution thoroughly.
-
If necessary, place the vial in a sonicator water bath for a few minutes to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term use.
2. In Vivo Administration in Mice
This protocol is a general guideline and may need to be adapted for specific experimental needs.
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).[2]
-
For a final dosing solution, a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline can be used.[2]
-
To prepare the final solution, take the required volume of the DMSO stock and mix it with PEG300 until clear. Then add Tween 80 and finally the saline.
-
-
Dosing:
Visualizations
Caption: A decision tree for troubleshooting solubility issues with this compound.
Caption: Simplified signaling pathway showing this compound as a GluN2B-selective NMDA receptor antagonist.
References
Ro 04-5595 hydrochloride stability in solution for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and handling of Ro 04-5595 hydrochloride in solution for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to 100 mM. For aqueous solutions, it is soluble in water up to 15 mM, though preparing a high-concentration aqueous stock is not recommended for long-term storage.
Q2: How should I store the solid compound and my stock solutions?
A2: The solid (powder) form of this compound should be stored desiccated at +4°C for short-term storage or at -20°C for long-term storage (up to 3 years).[1][2] Stock solutions in DMSO should be aliquoted and stored at -80°C for long-term stability (up to 6 months to 1 year).[1][2] Some suppliers suggest that DMSO stock solutions can be stored at 4°C for up to 2 weeks.[1]
Q3: Can I prepare a stock solution in water or a buffer?
A3: While this compound is soluble in water up to 15 mM, it is not advisable to store it in aqueous solutions for extended periods due to the potential for hydrolysis and degradation. It is best practice to prepare fresh aqueous working solutions from a DMSO stock on the day of the experiment.
Q4: Is this compound sensitive to light or repeated freeze-thaw cycles?
A4: While specific data on light sensitivity is not available, it is good laboratory practice to protect all research compounds from light by storing them in amber vials or wrapping containers in foil. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Source(s) |
| DMSO | 100 mM | |
| Water | 15 mM |
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Solid (Powder) | +4°C (desiccated) | Short-term | |
| Solid (Powder) | -20°C | Up to 3 years | [2] |
| Solution in DMSO | 4°C | Up to 2 weeks | [1] |
| Solution in DMSO | -80°C | 6 months to 1 year | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Weigh out the desired amount of the compound in a sterile, appropriate container. For example, to prepare 1 ml of a 100 mM stock solution, you would need 36.83 mg (Molecular Weight: 368.3 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. Using the example above, add 1 ml of DMSO.
-
Mixing: Vortex or sonicate the solution gently until the compound is fully dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (amber) vials and store at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Experiments
-
Thawing: Retrieve a single-use aliquot of the DMSO stock solution from -80°C storage and allow it to thaw completely at room temperature.
-
Dilution: Perform a serial dilution of the DMSO stock solution into your final aqueous experimental buffer (e.g., PBS, aCSF). It is crucial to ensure that the final concentration of DMSO in your working solution is low (typically <0.1%) to avoid solvent effects on your biological system.
-
Mixing: Ensure the final working solution is thoroughly mixed by gentle vortexing or inversion.
-
Use: Use the freshly prepared aqueous working solution immediately for your experiments. Do not store aqueous solutions of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in working solution | - The solubility limit in the aqueous buffer has been exceeded.- The final concentration of DMSO is too low to maintain solubility.- The temperature of the buffer is too low. | - Prepare a new working solution with a lower final concentration of this compound.- Increase the final DMSO concentration slightly, ensuring it remains compatible with your experimental system.- Ensure your buffer is at the experimental temperature before adding the compound. |
| Inconsistent or reduced compound activity | - Degradation of the compound in the stock solution due to improper storage or multiple freeze-thaw cycles.- Degradation of the compound in the aqueous working solution over the course of a long experiment.- Adsorption of the compound to plasticware. | - Use a fresh aliquot of the DMSO stock solution for each experiment.- Prepare fresh working solutions periodically during long-duration experiments.- Consider using low-adhesion plasticware or glass vials for preparing solutions. |
| Variability between experiments | - Inaccurate pipetting when preparing stock or working solutions.- Use of a non-homogenous stock solution.- Batch-to-batch variability of the compound. | - Calibrate your pipettes regularly.- Ensure the DMSO stock solution is fully dissolved and homogenous before aliquoting or dilution.- If possible, use the same batch of the compound for a series of related experiments. |
Visual Guides
Caption: Troubleshooting workflow for experiments with this compound.
Caption: Key factors influencing the stability of this compound.
References
Ro 04-5595 hydrochloride cross-reactivity with sigma receptors
Welcome to the Technical Support Center for Ro 04-5595 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings, with a specific focus on its potential cross-reactivity with sigma receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It exhibits high affinity for the GluN2B subunit, with a reported Ki value of 31 nM.[1][2][3]
Q2: Is this compound known to cross-react with sigma receptors?
One study conducted a broad-spectrum screening of Ro 04-5595 at a concentration of 10 µM and found no high-affinity binding to a wide panel of other brain receptors, transporters, and ion channels. While it is not explicitly stated if sigma receptors were in this panel, the results suggest a generally high selectivity for the GluN2B receptor.
Furthermore, another study observed only minor displacement of [3H]Ro 04-5595 with the addition of a dopamine (B1211576) reuptake inhibitor, GBR-12909, which is known to displace the structurally related compound ifenprodil (B1662929) from sigma binding sites. This suggests a low affinity of Ro 04-5595 for these sites.
Q3: Are there concerns about sigma receptor cross-reactivity based on the structure of this compound?
The concern for sigma receptor cross-reactivity arises from the structural similarity of Ro 04-5595 to ifenprodil. Ifenprodil is also a GluN2B antagonist but is known to bind to sigma receptors, particularly the sigma-2 subtype. This known off-target activity of ifenprodil prompts the investigation into the sigma receptor binding profile of its analogs, including Ro 04-5595.
Data Presentation
Table 1: Binding Affinity of this compound and Related Compounds
| Compound | Primary Target | Ki (nM) | Sigma-1 Affinity | Sigma-2 Affinity |
| This compound | GluN2B | 31[1][2][3] | Data not available | Data not available |
| Ifenprodil | GluN2B | ~340 | Moderate | High |
Note: The affinity of ifenprodil for sigma receptors can vary depending on the experimental conditions.
Troubleshooting Guides
Issue: High Non-Specific Binding in a Radioligand Binding Assay
High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate results. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Lower Radioligand Concentration: Use a concentration at or below the Kd value. - Check Radioligand Purity: Ensure radiochemical purity is >90%. - Consider Hydrophobicity: More hydrophobic ligands tend to have higher NSB. |
| Membrane/Tissue Preparation | - Reduce Protein Amount: Titrate the amount of membrane protein to find the optimal signal-to-noise ratio. A typical range is 100-500 µg per well. - Ensure Thorough Homogenization and Washing: This removes endogenous ligands and other interfering substances. |
| Assay Conditions | - Optimize Incubation Time and Temperature: Shorter incubation times may reduce NSB, but ensure equilibrium is reached. - Modify Assay Buffer: Include blocking agents like Bovine Serum Albumin (BSA) or use buffers with different ionic strengths. - Optimize Washing Steps: Increase the number and volume of washes with ice-cold buffer. |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay to Determine Ki for a Test Compound at Sigma-1 Receptors
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Materials:
- Membrane Preparation: Guinea pig brain membranes or cell lines expressing the sigma-1 receptor.
- Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 radioligand).
- Test Compound: this compound or other compound of interest.
- Non-specific Binding Control: Haloperidol or another suitable sigma-1 ligand at a high concentration (e.g., 10 µM).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
- 96-well plates.
- Filtration apparatus.
- Scintillation counter.
2. Procedure:
- Prepare a dilution series of the test compound in the assay buffer.
- In a 96-well plate, add in the following order:
- Assay buffer
- Test compound at various concentrations (or buffer for total binding, or non-specific control).
- Radioligand (--INVALID-LINK---Pentazocine) at a fixed concentration (typically at or below its Kd).
- Membrane preparation.
- Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
- Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and place them in scintillation vials.
- Add scintillation cocktail to each vial and allow to equilibrate.
- Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.
3. Data Analysis:
- Calculate Specific Binding: Subtract the CPM of the non-specific binding wells from the CPM of all other wells.
- Plot the data: Plot the percentage of specific binding against the log concentration of the test compound.
- Determine the IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
- Calculate the Ki: Use the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization
Caption: Workflow for a competitive radioligand binding assay.
Caption: Troubleshooting logic for high non-specific binding.
Caption: Simplified signaling pathway of Ro 04-5595 at the NMDA receptor.
References
Troubleshooting inconsistent results with Ro 04-5595 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges and ensuring consistent results in experiments involving Ro 04-5595 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][3][4] Its high affinity for the GluN2B subunit (Ki = 31 nM) allows for the specific inhibition of NMDA receptors containing this particular subunit, playing a crucial role in modulating synaptic plasticity and neuronal signaling.[1][2][3]
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year. The compound is soluble in water up to 15 mM and in DMSO up to 100 mM.[3] For aqueous solutions, sonication is recommended to aid dissolution.
Q3: What are the known off-target effects of this compound?
While this compound is highly selective for the GluN2B subunit, researchers should be aware of potential off-target effects. As with many NMDA receptor antagonists, high concentrations may lead to non-specific binding. Some studies suggest that related compounds may interact with other receptors, so it is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.
Q4: In which research areas is this compound commonly used?
This compound is widely used in neuroscience research, particularly in studies investigating synaptic plasticity, learning and memory, and the pathophysiology of neurological and psychiatric disorders. Its ability to selectively block GluN2B-containing NMDA receptors makes it a valuable tool for dissecting the role of this specific receptor subunit in various neuronal processes.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no effect of the compound in cell culture. | 1. Incorrect concentration: The effective concentration can vary between cell lines and experimental conditions. 2. Compound degradation: Improper storage or handling may lead to loss of activity. 3. Low expression of GluN2B: The target cells may not express sufficient levels of the GluN2B subunit. | 1. Perform a dose-response curve: Determine the optimal concentration for your specific cell type and assay. 2. Ensure proper storage and handling: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 3. Verify GluN2B expression: Use techniques like Western blotting or qPCR to confirm the presence of the GluN2B subunit in your cells. |
| Variability in electrophysiology recordings. | 1. Incomplete washout: The compound may not be fully washed out between applications, leading to cumulative effects. 2. Non-specific effects at high concentrations: High concentrations can affect other ion channels or receptors. 3. Changes in recording conditions: Fluctuations in temperature or perfusion rate can alter neuronal activity. | 1. Extend washout periods: Ensure a complete return to baseline before subsequent applications. 2. Use the lowest effective concentration: Titrate the concentration to find the minimal dose that produces the desired effect. 3. Maintain stable recording conditions: Monitor and control temperature, pH, and perfusion speed throughout the experiment. |
| Unexpected behavioral effects in animal studies. | 1. Off-target effects: The compound may interact with other receptors in vivo, leading to unforeseen behavioral outcomes. 2. Poor bioavailability or blood-brain barrier penetration: The compound may not reach the target site in sufficient concentrations. 3. Stress-induced artifacts: The administration procedure itself can cause stress and alter animal behavior. | 1. Include vehicle-treated control groups: This will help differentiate compound-specific effects from non-specific responses. 2. Optimize the route and timing of administration: Consult literature for established in vivo protocols and consider pharmacokinetic studies. 3. Acclimatize animals to handling and injection procedures: This will minimize stress-related behavioral changes. |
| Precipitation of the compound in aqueous solutions. | 1. Low solubility in buffer: The hydrochloride salt may have limited solubility in certain physiological buffers. 2. pH-dependent solubility: The solubility of the compound can be influenced by the pH of the solution. | 1. Use a co-solvent: A small amount of DMSO can be used to initially dissolve the compound before further dilution in aqueous buffer. 2. Adjust the pH of the buffer: Test a range of pH values to find the optimal condition for solubility. Always sonicate to aid dissolution.[5] |
Experimental Protocols
Below are detailed methodologies for key experiments utilizing this compound.
Western Blotting for GluN2B Expression
This protocol is designed to verify the presence of the GluN2B subunit in cell lysates or tissue homogenates.
a. Sample Preparation:
-
Lyse cells or homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. Electrophoresis and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GluN2B overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
Immunoprecipitation of GluN2B-Containing Complexes
This protocol allows for the isolation of GluN2B and its interacting proteins.
a. Lysate Preparation:
-
Prepare cell or tissue lysates as described in the Western Blotting protocol.
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
b. Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-GluN2B antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with ice-cold lysis buffer.
c. Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against GluN2B and potential interacting partners.
Visualizations
Signaling Pathway of GluN2B-Containing NMDA Receptors
Caption: Downstream signaling cascade following activation of GluN2B-containing NMDA receptors and its inhibition by Ro 04-5595.
Experimental Workflow for Investigating Ro 04-5595 Effects
Caption: A typical experimental workflow for studying the effects of this compound in vitro and in vivo.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: A logical flowchart for troubleshooting inconsistent experimental outcomes with this compound.
References
Ro 04-5595 hydrochloride storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of Ro 04-5595 hydrochloride.
Storage and Stability
Proper storage of this compound is critical to maintain its stability and ensure the integrity of your experimental results.
| Condition | Solid Powder | In Solution (DMSO) | In Solution (Aqueous) |
| Short-term Storage | Desiccate at +4°C[1] | 2 weeks at 4°C[2] | Information not available; prepare fresh |
| Long-term Storage | 2 years at -20°C[2] or 3 years at -20°C. | 6 months at -80°C[2] or 1 year at -80°C. | Not recommended |
| Shipping | Shipped at ambient temperature as a non-hazardous chemical. This product is stable for several weeks during ordinary shipping. | - | - |
Note: Always refer to the Certificate of Analysis for batch-specific storage recommendations.
Handling and Safety
This compound should be handled by trained professionals in a laboratory setting. Adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use impervious protective clothing, such as a lab coat. Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.
-
Respiratory Protection: If working with the powder outside of a ventilated enclosure or if aerosolization is possible, use a dust respirator.
General Handling Precautions
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and face thoroughly after handling.
-
Avoid release to the environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective antagonist for the GluN2B subunit-containing N-methyl-D-aspartate (NMDA) receptors, with a Ki of 31 nM.[1] It is a valuable tool for studying the role of GluN2B-containing NMDA receptors in various physiological and pathological processes.
Q2: What is the solubility of this compound?
A2: this compound is soluble to 15 mM in water and to 100 mM in DMSO.[1] For aqueous solutions, sonication may be recommended to aid dissolution.
Q3: How should I prepare a stock solution?
A3: To prepare a stock solution, we recommend dissolving this compound in DMSO. For example, to make a 10 mM stock solution, add 271.5 µL of DMSO to 1 mg of the compound. For in vivo experiments, a common formulation involves dissolving the compound in a vehicle such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS/ddH2O.
Q4: Can I store solutions of this compound?
A4: Yes, DMSO solutions can be stored for up to 2 weeks at 4°C or for up to 6 months to a year at -80°C.[2] We recommend preparing aqueous solutions fresh for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not fully dissolve in aqueous buffer. | The solubility of this compound in aqueous solutions is limited. | Try sonicating the solution to aid dissolution. If the desired concentration exceeds the solubility limit, consider preparing a higher concentration stock in DMSO and then diluting it into your aqueous buffer. |
| Inconsistent experimental results. | Improper storage leading to compound degradation. Inaccurate pipetting of stock solutions. | Ensure the compound is stored as recommended. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Calibrate your pipettes regularly. |
| No observable effect of the compound in a cell-based assay. | The cells may not express GluN2B-containing NMDA receptors. The concentration of the antagonist may be too low. | Verify the expression of GluN2B in your cell line using techniques like Western blot or qPCR. Perform a dose-response experiment to determine the optimal concentration. |
| Precipitation of the compound in the final experimental medium. | The final concentration of DMSO from the stock solution is too high, causing the compound to precipitate out of the aqueous medium. | Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to maintain solubility. |
Experimental Protocols
In Vitro: Inhibition of NMDA-induced Calcium Influx in Primary Neuronal Cultures
This protocol is a general guideline for assessing the antagonist activity of this compound.
-
Cell Preparation:
-
Plate primary cortical or hippocampal neurons on poly-D-lysine coated plates.
-
Culture neurons for 7-14 days in vitro to allow for receptor expression and maturation.
-
-
Calcium Imaging:
-
Load neurons with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Wash the cells with a physiological buffer (e.g., HBSS) without Mg2+.
-
-
Compound Application:
-
Prepare a range of concentrations of this compound in the Mg2+-free buffer.
-
Pre-incubate the cells with the different concentrations of this compound for 15-30 minutes.
-
-
NMDA Receptor Activation and Data Acquisition:
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with an agonist solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (B1666218) (e.g., 10 µM).
-
Record the changes in intracellular calcium concentration using a fluorescence microscope or plate reader.
-
-
Data Analysis:
-
Calculate the peak calcium response for each concentration of this compound.
-
Normalize the data to the response observed with NMDA and glycine alone.
-
Plot the normalized response against the log of the antagonist concentration to determine the IC50 value.
-
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA Receptor Signaling Cascade and Point of Inhibition by this compound.
Experimental Workflow for In Vitro Assay
Caption: Workflow for assessing this compound activity in vitro.
References
Interpreting dose-response curves for Ro 04-5595 hydrochloride
Welcome to the technical support center for Ro 04-5595 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and interpretation of data related to this selective GluN2B-containing NMDA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for the GluN2B subunit.[1][2] Its primary mechanism of action is to block the ion channel of GluN2B-containing NMDA receptors, thereby inhibiting the influx of calcium and other cations that are crucial for various forms of synaptic plasticity and neuronal signaling.[3][4]
Q2: What are the key binding affinities and potency values for this compound?
The binding affinity (Ki) of this compound for the GluN2B subunit is approximately 31 nM.[1][2] In functional assays, it has shown an EC50 of 186 ± 32 nmol/L in primary cultures of chicken embryo forebrain cells expressing native GluN2B-containing NMDA receptors.[5]
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in water up to 15 mM and in DMSO up to 100 mM. For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO. For long-term storage, the powder form should be stored at -20°C for up to 3 years, and solutions in DMSO can be stored at -80°C for up to 6 months.[6][7]
Q4: What is the recommended concentration range for in vitro and in vivo experiments?
The optimal concentration will vary depending on the experimental model and specific research question. However, based on published studies, a general guideline is:
-
In vitro: For cell-based assays and electrophysiology, concentrations typically range from the low nanomolar to the low micromolar range. A common concentration for determining non-specific binding in radioligand assays is 10 µM.[8][9]
-
In vivo: For studies in rodents, intraperitoneal (i.p.) injections have been used in the range of 5-20 mg/kg.[2]
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound in my experiment.
-
Possible Cause 1: Incorrect Concentration.
-
Solution: Ensure that the concentration range used is appropriate for your experimental system. Refer to the Data Presentation section below for typical concentrations used in various assays. It may be necessary to perform a dose-response curve to determine the optimal concentration for your specific model.
-
-
Possible Cause 2: Compound Degradation.
-
Solution: Ensure that the compound has been stored correctly and that stock solutions are not expired. Prepare fresh dilutions from a new stock solution if degradation is suspected.
-
-
Possible Cause 3: Low Expression of GluN2B Subunits.
-
Solution: Ro 04-5595 is selective for GluN2B-containing NMDA receptors. If your cell line or brain region of interest has low expression of the GluN2B subunit, you may not observe a significant effect. Verify the expression of GluN2B subunits in your model system using techniques such as Western blotting or immunohistochemistry.
-
-
Possible Cause 4: Vehicle Incompatibility.
-
Solution: Ensure that the vehicle used to dissolve Ro 04-5595 is compatible with your experimental system and does not interfere with the assay. Always include a vehicle-only control.
-
Problem 2: The dose-response curve for this compound is shallow or shifted to the right.
-
Possible Cause 1: Competitive Antagonism.
-
Explanation: In the presence of a competitive agonist, the dose-response curve of an antagonist will shift to the right in a parallel manner.[10] This indicates that higher concentrations of the antagonist are required to achieve the same level of inhibition.
-
Solution: This is an expected behavior for a competitive antagonist. The degree of the shift can be used to calculate the antagonist's affinity (pA2 value) using a Schild analysis.
-
-
Possible Cause 2: Non-specific Binding or Off-Target Effects.
-
Explanation: At higher concentrations, Ro 04-5595 may exhibit off-target effects, which can contribute to a complex dose-response relationship. While it is highly selective for GluN2B, some interaction with other receptors at high micromolar concentrations cannot be entirely ruled out without specific testing.
-
Solution: It is crucial to use the lowest effective concentration possible to minimize the risk of off-target effects. Consider using a structurally different GluN2B antagonist as a control to confirm that the observed effect is specific to GluN2B blockade.
-
-
Possible Cause 3: Issues with Compound Solubility or Stability.
-
Solution: Poor solubility at higher concentrations can lead to an underestimation of the actual concentration in solution, resulting in a shallow dose-response curve. Ensure that the compound is fully dissolved at all tested concentrations. Sonication may be recommended for aqueous solutions.[6]
-
Data Presentation
| Parameter | Value | Assay/Model | Reference |
| Ki | 31 nM | Radioligand binding assay | [1][2] |
| EC50 | 186 ± 32 nM | Inhibition of NMDA-induced currents in chicken embryo forebrain cultures | [5] |
| In Vivo Dose (mice) | 5-20 mg/kg (i.p.) | Inhibition of methamphetamine-induced locomotor activity | [2] |
| In Vitro Concentration | 10 µM | Determination of non-specific binding in radioligand binding assays | [8][9] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.
1. Solution Preparation:
- Artificial Cerebrospinal Fluid (aCSF): Prepare aCSF containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2 / 5% CO2.
- Internal Solution: Prepare an internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl2, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH.
- Ro 04-5595 Stock Solution: Prepare a 10 mM stock solution in DMSO.
2. Recording Procedure:
- Obtain a whole-cell patch-clamp recording from a neuron of interest.
- Perfuse the cell with aCSF.
- Apply a solution containing an NMDA receptor agonist (e.g., 100 µM NMDA and 10 µM glycine) to evoke a baseline current.
- After establishing a stable baseline, co-apply the NMDA/glycine solution with the desired concentration of this compound.
- Record the inhibition of the NMDA-evoked current.
- To construct a dose-response curve, repeat the application with a range of Ro 04-5595 concentrations.
Protocol 2: Calcium Imaging Assay
This protocol outlines a method for measuring changes in intracellular calcium in response to NMDA receptor activation and its inhibition by this compound.
1. Cell Preparation and Dye Loading:
- Plate cells (e.g., primary neurons or a cell line expressing NMDA receptors) in a 96-well plate.
- Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
2. Assay Procedure:
- Wash the cells to remove excess dye.
- Acquire a baseline fluorescence reading.
- Add a solution containing an NMDA receptor agonist (e.g., 100 µM NMDA and 10 µM glycine) to stimulate an increase in intracellular calcium.
- In separate wells, pre-incubate the cells with varying concentrations of this compound before adding the NMDA/glycine solution.
- Measure the fluorescence intensity over time to determine the effect of Ro 04-5595 on the NMDA-induced calcium influx.
Visualizations
References
- 1. komiyamalab.biosci.ucsd.edu [komiyamalab.biosci.ucsd.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 4. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. jneurosci.org [jneurosci.org]
- 9. jneurosci.org [jneurosci.org]
- 10. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-specific binding of Ro 04-5595 hydrochloride in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing non-specific binding of Ro 04-5595 hydrochloride in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective antagonist for the GluN2B (formerly known as NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] It exhibits a high affinity for this target, with a reported Ki (inhibition constant) of 31 nM.[1][3][4] This selectivity makes it a valuable tool for studying the specific roles of GluN2B-containing NMDA receptors in neuronal signaling and synaptic plasticity.
Q2: What are the common causes of high non-specific binding in assays using this compound?
High non-specific binding (NSB) can arise from several factors:
-
Hydrophobic Interactions: The chemical structure of this compound may lead to hydrophobic interactions with plasticware, membranes, and other proteins in the assay system.
-
Ionic Interactions: Electrostatic interactions can cause the compound to bind to charged surfaces or molecules other than the target receptor.
-
Low Receptor Density: If the concentration of GluN2B receptors in the sample is too low, the ratio of non-specific to specific binding will be unfavorably high.
-
Inadequate Blocking: Failure to effectively block all potential non-specific binding sites on assay surfaces and with other proteins is a primary cause of high background.
-
Suboptimal Assay Conditions: Factors such as buffer composition, pH, ionic strength, and incubation time and temperature can significantly influence non-specific interactions.
Q3: How is non-specific binding typically determined in a radioligand binding assay with a tritiated version of this compound?
Non-specific binding is determined by measuring the binding of the radiolabeled Ro 04-5595 in the presence of a high concentration of unlabeled this compound. A concentration of 10 µM of unlabeled Ro 04-5595 has been used to define non-specific binding in assays with other radioligands targeting the same receptor.[2][5][6] This high concentration of the unlabeled compound saturates the specific binding sites on the GluN2B receptors, ensuring that any remaining measured radioactivity is due to non-specific interactions.
Specific Binding = Total Binding - Non-Specific Binding
Troubleshooting Guides
Issue: High Background Signal / High Non-Specific Binding
High background can obscure the specific signal, leading to a poor signal-to-noise ratio and unreliable data.
Troubleshooting Steps:
-
Optimize Blocking Agents:
-
Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent that can be added to the assay buffer to coat surfaces and reduce non-specific interactions. Fatty acid-free BSA may offer superior blocking performance.[7]
-
Normal Serum: Using normal serum from the same species as the secondary antibody (if applicable) can help reduce background. A 5% (v/v) concentration is often recommended.[8]
-
Casein: Casein solutions can also be effective blocking agents.[9][10]
-
-
Adjust Assay Buffer Composition:
-
Detergents: The inclusion of a mild non-ionic detergent can help to disrupt non-specific hydrophobic interactions. However, the choice and concentration of detergent should be carefully optimized, as they can also affect specific binding.[11][12][13][14][15]
-
Ionic Strength and pH: Systematically vary the salt concentration and pH of your assay buffer to find the optimal conditions that minimize NSB while preserving specific binding.
-
-
Modify Incubation Conditions:
-
Time: Reduce the incubation time to the minimum required to reach equilibrium for specific binding.
-
Temperature: Lowering the incubation temperature can sometimes decrease non-specific binding.
-
-
Optimize Washing Steps (for filtration-based assays):
-
Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound compound.
-
Ensure that the filters do not dry out between washes.
-
-
Receptor Concentration:
-
Titrate the amount of membrane preparation or whole cells to use the lowest concentration that provides a robust specific binding signal.
-
Quantitative Data Summary
Table 1: Binding Affinity of this compound
| Parameter | Value | Target | Reference |
| Ki | 31 nM | GluN2B-containing NMDA receptors | [1][3][4] |
| EC50 | 186 ± 32 nM | GluN2B-containing NMDA receptors | [2] |
Table 2: Common Blocking Agents and Their Recommended Starting Concentrations
| Blocking Agent | Typical Concentration Range | Notes | References |
| Bovine Serum Albumin (BSA) | 0.1 - 5% (w/v) | Fatty acid-free BSA may be preferable. | [7][16] |
| Normal Goat Serum | 1 - 5% (v/v) | Use serum from the host species of the secondary antibody. | [8] |
| Casein | 0.5 - 5% (w/v) | Can be a highly effective blocking agent. | [9][10] |
| Non-ionic Detergents | |||
| Triton (B1239919) X-100 | 0.05 - 0.5% (v/v) | Can affect assay results unpredictably; requires careful optimization. | [11][12][13][14][15] |
| CHAPS | 0.1 - 1% (w/v) | A zwitterionic detergent that can be more effective at disrupting protein-protein interactions. | [11][13][14][15] |
Experimental Protocols
Key Experiment: Radioligand Binding Assay for GluN2B Receptors
This is a generalized protocol for a competitive radioligand binding assay using a radiolabeled ligand that targets the GluN2B receptor, where non-specific binding is determined using this compound.
1. Membrane Preparation:
- Homogenize tissue (e.g., rat brain cortex) or cells expressing the GluN2B receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
- Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[17]
- Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Assay Setup:
- Prepare assay tubes or a 96-well plate.
- Total Binding: Add assay buffer, a known concentration of the radioligand, and the membrane preparation.
- Non-Specific Binding: Add assay buffer, the same concentration of radioligand, a saturating concentration of unlabeled this compound (e.g., 10 µM), and the membrane preparation.[2][5][6]
- Competition Binding: Add assay buffer, the radioligand, varying concentrations of the test compound, and the membrane preparation.
3. Incubation:
- Incubate the reactions at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[17]
4. Separation of Bound and Free Ligand:
- Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a buffer (e.g., 0.3% polyethyleneimine).[17]
- Immediately wash the filters multiple times with ice-cold wash buffer.
5. Detection:
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
6. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
- For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
- The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Workflow for a typical radioligand binding assay.
Caption: Simplified signaling pathway of the GluN2B-containing NMDA receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound (CAS 64047-73-0): R&D Systems [rndsystems.com]
- 4. bio-techne.com [bio-techne.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 9. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubilisation effect of Nonidet P-40, triton X-100 and CHAPS in the detection of MHC-like glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative study of the interaction of CHAPS and Triton X-100 with the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. giffordbioscience.com [giffordbioscience.com]
Limitations of using Ro 04-5595 hydrochloride in research
Welcome to the technical support center for Ro 04-5595 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address potential challenges and limitations.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the use of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving the Compound | Incomplete solubilization in aqueous buffers. | This compound is soluble in water up to 15 mM and in DMSO up to 100 mM.[1] For aqueous solutions, sonication may be required to achieve complete dissolution. Prepare stock solutions in DMSO for higher concentrations and dilute further in your experimental buffer. Ensure the final DMSO concentration is compatible with your experimental system. |
| Precipitation of the Compound in Physiological Buffer | Limited stability or solubility in the final buffer composition. | While stable as a powder and in stock solutions when stored correctly, the stability of this compound in physiological buffers over long experimental periods has not been extensively reported. It is recommended to prepare fresh dilutions from a stock solution for each experiment. If precipitation occurs, consider reducing the final concentration or adjusting the buffer composition (e.g., pH, salt concentration) if your experimental design allows. |
| Inconsistent or Noisy Electrophysiology Recordings | Issues with the patch-clamp setup, cell health, or drug application. | Ensure a stable giga-ohm seal. Unhealthy cells can lead to unstable recordings; ensure proper cell culture conditions. For drug application, a fast perfusion system is recommended to mimic synaptic transmission.[2] If using a theta pipette, ensure the solution flow does not dislodge the cell.[3] Refer to the detailed electrophysiology protocol below for specific guidance. |
| High Background or Non-Specific Binding in Assays | Off-target binding of this compound. | While selective for GluN2B, this compound can exhibit off-target binding at higher concentrations. A broad-spectrum screen revealed binding to several other receptors, including the mu-opioid receptor (Ki = 66 nM) and various serotonin (B10506) and adrenergic receptors at micromolar concentrations.[4] It is crucial to use the lowest effective concentration and include appropriate controls to account for off-target effects. Refer to the off-target binding profile table for a comprehensive list of potential interactions. |
| Unexpected In Vivo Behavioral Effects | General effects of NMDA receptor antagonism or off-target effects. | NMDA receptor antagonists as a class can have a narrow therapeutic window and may induce psychotomimetic effects or cognitive impairment.[5] this compound has been shown to decrease locomotor activity in mice at doses of 5-20 mg/kg (i.p.).[6] Careful dose-response studies are essential to separate specific GluN2B-mediated effects from generalized or off-target effects. |
| Variability in Experimental Results | Issues with compound purity, storage, or experimental conditions. | Ensure the purity of the compound is ≥98%.[7] Store the solid compound desiccated at +4°C and stock solutions at -20°C or -80°C. Prepare fresh dilutions for each experiment and ensure consistent experimental parameters (e.g., temperature, pH, incubation times). |
Quantitative Data
Binding Affinity and Potency
| Parameter | Value | Receptor/Assay Condition | Reference |
| Ki | 31 nM | GluN2B-containing NMDA receptors | [1][6][7] |
| EC50 | 186 ± 32 nM | Inhibition of NMDA-induced currents in chicken embryo forebrain cultures | [8] |
Off-Target Binding Profile
The following table summarizes the binding affinities (Ki) of this compound for various off-target receptors, transporters, and ion channels, as determined by a broad-spectrum screen.[4]
| Target Class | Specific Target | Ki (µM) |
| Serotonin Receptors | 5-HT1D | 2.7 |
| 5-HT2A | 0.88 | |
| 5-HT2B | 1.7 | |
| 5-HT2C | 1.4 | |
| 5-HT3 | 1.1 | |
| 5-HT6 | 1.9 | |
| 5-HT7 | 1.7 | |
| Adrenergic Receptors | Alpha1A | 2.4 |
| Alpha1D | 1.0 | |
| Alpha2A | 0.34 | |
| Alpha2B | 0.48 | |
| Alpha2C | 0.14 | |
| Dopamine Receptors | D1 | 0.27 |
| D4 | 1.3 | |
| D5 | 0.2 | |
| Histamine Receptors | H2 | 1.0 |
| Opioid Receptors | Mu (MOR) | 0.066 |
| Transporters | NET | 1.4 |
| SERT | 1.0 | |
| DAT | 4.5 | |
| Sigma Receptors | Sigma 1 | 0.37 |
| Sigma 2 | 0.76 |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on NMDA receptor-mediated currents.
Materials:
-
Cells: HEK293 cells expressing recombinant NMDA receptors or primary neurons.
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. Bubble with 95% O₂/5% CO₂.
-
Internal Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH.
-
Agonists: NMDA and Glycine (B1666218).
-
Antagonist: this compound stock solution in DMSO.
Procedure:
-
Prepare fresh aCSF and internal solutions on the day of the experiment.
-
Plate cells on coverslips suitable for microscopy and electrophysiology.
-
Place the coverslip in the recording chamber and perfuse with aCSF at a constant rate (e.g., 1.5 mL/min).
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Approach a target cell and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke a baseline NMDA receptor-mediated current.
-
Wash out the agonists and allow the current to return to baseline.
-
Perfuse the cell with the desired concentration of this compound for a pre-incubation period (e.g., 2-5 minutes).
-
Co-apply the agonists with this compound and record the inhibited current.
-
Wash out all compounds and, if possible, re-apply agonists to check for recovery.
-
Analyze the degree of inhibition at different concentrations to determine the IC50.
In Vivo Administration in Rodents
Objective: To assess the behavioral effects of this compound.
Materials:
-
Animals: Mice or rats.
-
Vehicle: Sterile physiological saline.
-
Compound: this compound.
Procedure:
-
On the morning of the study, dissolve this compound in sterile physiological saline to the desired concentration. Sonication may be necessary.
-
Administer the solution via intraperitoneal (i.p.) injection. Doses typically range from 5 to 20 mg/kg.[6]
-
For behavioral testing, a pre-treatment time of 30 minutes is common before the administration of a stimulus (e.g., methamphetamine) or the start of the behavioral paradigm.[6]
-
Record behavioral parameters as required by the experimental design (e.g., locomotor activity, conditioned place preference).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Electrophysiology experimental workflow.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. mdpi.com [mdpi.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Ro 04-5595 Hydrochloride and CP-101,606: Selectivity at the GluN2B-Containing NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two widely used GluN2B-selective NMDA receptor antagonists: Ro 04-5595 hydrochloride and CP-101,606. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to equip researchers with the necessary information to make informed decisions when selecting a pharmacological tool for their studies.
Executive Summary
This compound and CP-101,606 are both potent and selective antagonists of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function. While both compounds target the same subunit, they exhibit distinct pharmacological properties. This compound demonstrates high affinity for the GluN2B subunit with a clean off-target profile in broad screening panels. CP-101,606 also shows high affinity for GluN2B, but its binding can be influenced by the presence of other GluN2 subunits within a heterotetrameric receptor complex. Furthermore, CP-101,606 has been reported to interact with sigma-1 receptors and cytochrome P450 enzymes, suggesting potential for off-target effects.
Data Presentation: A Head-to-Head Comparison
| Parameter | This compound | CP-101,606 |
| Primary Target | GluN2B-containing NMDA receptors | GluN2B-containing NMDA receptors |
| Binding Affinity (GluN2B) | Kᵢ = 2 nM[1] Kᵢ = 31 nM[2][3][4][5] EC₅₀ = 186 ± 32 nM[6] | Kd = 4.2 nM (rodent forebrain)[7] Kd = 6.0 nM (recombinant NR1/NR2B)[7] IC₅₀ = 11 nM and 35 nM (glutamate-induced toxicity in cultured hippocampal neurons)[8] |
| Selectivity Profile | High selectivity for GluN2B. A broad-spectrum screen of a derivative showed no significant binding to a wide range of other receptors, transporters, and ion channels at 10 µM[2]. | Selective for GluN2B. Binding affinity is reportedly higher for homomeric GluN2B receptors compared to heteromeric GluN2A/GluN2B receptors[7][9]. Inhibition potency is similar but efficacy is lower at GluN1/2B/2D receptors compared to GluN1/2B[10]. |
| Reported Off-Target Interactions | A derivative of Ro 04-5595 showed no significant off-target binding in a comprehensive panel[2]. | Binds to sigma-1 receptors with high affinity[11]. Affects the activity of cytochrome P450 enzymes, including CYP2D and others[12][13][14]. |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for key experiments used to characterize the selectivity of these compounds.
Radioligand Binding Assay for this compound
This protocol is adapted from studies determining the in vitro binding properties of GluN2B-selective antagonists[15].
Objective: To determine the binding affinity (Kᵢ) of this compound for the GluN2B subunit of the NMDA receptor.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus, known to be rich in GluN2B)
-
[³H]Ro 25-6981 (a high-affinity, selective radioligand for the GluN2B subunit)
-
This compound (for determining non-specific binding and for competition assays)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
EDTA (10 mM)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer with EDTA. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membrane fraction from the supernatant by high-speed centrifugation. Wash the pellet by resuspension in fresh buffer and recentrifugation.
-
Binding Assay:
-
Total Binding: Incubate the prepared membranes with a fixed concentration of [³H]Ro 25-6981 (e.g., 5 nM) in Tris-HCl buffer.
-
Non-specific Binding: In a parallel set of tubes, incubate the membranes with [³H]Ro 25-6981 in the presence of a high concentration of unlabeled this compound (e.g., 10 µM) to saturate all specific binding sites[15].
-
Competition Binding: To determine the Kᵢ of Ro 04-5595, incubate the membranes with [³H]Ro 25-6981 and varying concentrations of unlabeled this compound.
-
-
Incubation: Incubate all samples for a specified time at a controlled temperature (e.g., 90 minutes at 4°C) to reach equilibrium[15].
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the concentration of the unlabeled competitor (Ro 04-5595) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Electrophysiological Recording for CP-101,606
This generalized protocol is based on methods used to assess the functional antagonism of NMDA receptors.
Objective: To determine the functional inhibition of NMDA receptor currents by CP-101,606 in a cellular system.
Materials:
-
Xenopus oocytes or a mammalian cell line (e.g., HEK293 cells) expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2B, GluN1/GluN2A).
-
Two-electrode voltage-clamp setup (for oocytes) or patch-clamp setup (for mammalian cells).
-
External recording solution (e.g., containing NaCl, KCl, CaCl₂, HEPES).
-
NMDA and glycine (B1666218) (agonists).
-
CP-101,606.
Procedure:
-
Cell Preparation: Prepare oocytes or cultured cells expressing the desired NMDA receptor subunits.
-
Electrophysiological Recording:
-
Using a two-electrode voltage-clamp or whole-cell patch-clamp configuration, hold the cell at a negative membrane potential (e.g., -60 mV).
-
Perfuse the cell with an external solution containing NMDA and glycine to evoke an inward current mediated by the activation of NMDA receptors.
-
-
Compound Application: Once a stable baseline current is established, co-apply varying concentrations of CP-101,606 with the agonists.
-
Data Acquisition: Record the peak and steady-state current responses in the absence and presence of different concentrations of CP-101,606.
-
Data Analysis: Plot the percentage of inhibition of the NMDA-evoked current against the concentration of CP-101,606 to determine the IC₅₀ value. By comparing the IC₅₀ values obtained from cells expressing different GluN2 subunits, the selectivity of the compound can be determined.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental logic, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. A common mechanism allows selective targeting of GluN2B subunit-containing N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMDA receptor review [hellobio.com]
- 4. glun2b — TargetMol Chemicals [targetmol.com]
- 5. Altered GluN2B NMDA receptor function and synaptic plasticity during early pathology in the PS2APP mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the subtype selectivity of CP-101,606: evidence for two classes of NR2B-selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CP-101606 Pfizer Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct functional and pharmacological properties of triheteromeric GluN1/GluN2A/GluN2B NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2932971A1 - Ketamine formulations - Google Patents [patents.google.com]
- 11. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Selective NMDA Receptor GluN2B Subunit Antagonist CP-101,606 with Antidepressant Properties Modulates Cytochrome P450 Expression in the Liver [mdpi.com]
- 13. The Effect of the Selective N-methyl-D-aspartate (NMDA) Receptor GluN2B Subunit Antagonist CP-101,606 on Cytochrome P450 2D (CYP2D) Expression and Activity in the Rat Liver and Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Functional Consequences of Reduction in NMDA Receptor Glycine Affinity in Mice Carrying Targeted Point Mutations in the Glycine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Characteristics of Ro 04-5595 Hydrochloride and Ro 25-6981
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding characteristics of two prominent research compounds, Ro 04-5595 hydrochloride and Ro 25-6981. Both are selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit, which plays a crucial role in synaptic plasticity, learning, and memory. Understanding their distinct binding properties is essential for designing and interpreting experiments in neuroscience and drug discovery.
Quantitative Binding Data
The following table summarizes the key binding affinity and potency values for this compound and Ro 25-6981, derived from various in vitro studies.
| Parameter | This compound | Ro 25-6981 | Target Receptor Subunit | Organism/System |
| Ki | 31 nM[1][2] | ~3 nM[3] | GluN2B-containing NMDA receptors | Rat brain membranes |
| IC50 | - | 9 nM (for NR1C/NR2B)[4][5][6][7] | Cloned NMDA receptor subunits | Xenopus oocytes |
| IC50 | - | 52,000 nM (52 µM) (for NR1C/NR2A)[4][5][6][7] | Cloned NMDA receptor subunits | Xenopus oocytes |
| EC50 | 186 ± 32 nM[8] | 60 ± 30 nM[9] | Native GluN2B-containing NMDA receptors (inhibition of calcium influx) | Chicken embryo forebrain cultures |
| Selectivity | Selective for GluN2B[1][2][8] | >5000-fold selectivity for GluN2B over GluN2A[6][10] | NMDA Receptor Subunits | - |
Binding Site and Mechanism of Action
Both Ro 04-5595 and Ro 25-6981 are non-competitive antagonists of the NMDA receptor. They exert their inhibitory effects by binding to a site on the GluN2B subunit that is distinct from the glutamate (B1630785) and glycine (B1666218) binding sites. This allosteric modulation prevents the ion channel from opening, even when the primary agonists are bound.
Interestingly, studies suggest that while both compounds target the GluN2B subunit, their precise binding sites may differ. Ro 25-6981 is known to bind to the ifenprodil-binding site on the amino-terminal domain (ATD) of the GluN2B subunit.[9] In contrast, Ro 04-5595 is predicted to bind to the EVT-101 binding site, which is also located at the GluN1/GluN2B interface but represents a distinct pocket.[8][9]
Experimental Protocols
The binding characteristics presented in this guide are primarily determined through radioligand binding assays. A typical experimental workflow for such an assay is outlined below.
Radioligand Binding Assay Protocol
-
Membrane Preparation:
-
Rat forebrains are homogenized in a cold buffer solution (e.g., Tris-HCl).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand, such as [3H]Ro 25-6981, is incubated with the prepared membranes.
-
Increasing concentrations of the unlabeled competitor compound (either Ro 04-5595 or unlabeled Ro 25-6981) are added to displace the radioligand.
-
To determine non-specific binding, a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Ro 04-5595) is used in a parallel set of tubes.[11]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the Ki or IC50 values.
-
Signaling Pathway
Ro 04-5595 and Ro 25-6981 both act as antagonists at the NMDA receptor, a key component of glutamatergic signaling in the central nervous system. The NMDA receptor is an ionotropic receptor that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca2+ ions into the neuron. This calcium influx triggers a cascade of downstream signaling events that are fundamental to synaptic plasticity. By binding to the GluN2B subunit, these antagonists prevent the channel from opening, thereby inhibiting this signaling cascade.
Conclusion
Both this compound and Ro 25-6981 are highly selective and potent antagonists of the GluN2B subunit of the NMDA receptor. While Ro 25-6981 generally exhibits a higher binding affinity (lower Ki and IC50 values), both compounds are invaluable tools for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors. The choice between these two compounds may depend on the specific experimental context, including the desired potency and potential differences in their off-target effects, which may be influenced by their distinct binding sites. Researchers should carefully consider the quantitative data and experimental protocols outlined in this guide to make informed decisions for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. In vitro binding properties in rat brain of [3H]Ro 25-6981, a potent and selective antagonist of NMDA receptors containing NR2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ro 25-6981 Maleate | NMDA receptor antagonist | TargetMol [targetmol.com]
- 5. bio-techne.com [bio-techne.com]
- 6. Ro 25-6981 maleate | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional Consequences of Reduction in NMDA Receptor Glycine Affinity in Mice Carrying Targeted Point Mutations in the Glycine Binding Site | Journal of Neuroscience [jneurosci.org]
Validating Ro 04-5595 Hydrochloride Specificity in Knockout Models: A Comparative Guide
For researchers investigating the role of the GluN2B subunit of the NMDA receptor, the specific and reliable antagonism of this target is paramount. Ro 04-5595 hydrochloride has emerged as a valuable tool for this purpose. This guide provides a comprehensive comparison of this compound with other common GluN2B antagonists, with a focus on its validation in knockout models, supported by experimental data and detailed protocols.
Unveiling Specificity: The Power of Knockout Models
The gold standard for validating the specificity of a pharmacological agent is the use of knockout animal models. In the context of this compound, studies utilizing mice with a genetic deletion of the GluN2B subunit (Grin2b knockout) are instrumental. These models allow researchers to definitively attribute the effects of the compound to its interaction with the GluN2B subunit. The absence of a pharmacological response to Ro 04-5595 in GluN2B knockout animals, in contrast to a clear effect in wild-type counterparts, provides unequivocal evidence of its specificity.
One key study demonstrated that in wild-type mice, Ro 04-5595 effectively modulates synaptic plasticity in the bed nucleus of the stria terminalis (BNST), a brain region implicated in fear and anxiety. However, in GluN2B knockout mice, the effects of Ro 04-5595 on synaptic transmission were absent, confirming that its mechanism of action is dependent on the presence of the GluN2B subunit.[1][2]
Comparative Analysis of GluN2B Antagonists
While this compound exhibits high specificity, a comparative understanding of its performance against other widely used GluN2B antagonists, such as Ifenprodil and Ro 25-6981, is crucial for experimental design.
| Compound | Ki (nM) for GluN2B | Specificity Validation in GluN2B KO | Key Characteristics & Off-Target Effects |
| This compound | 31[3] | Yes. Studies in GluN2B KO mice show a lack of effect on synaptic plasticity, confirming its on-target action.[1][2] | High selectivity for GluN2B. Often used to determine non-specific binding in autoradiography due to its clean profile.[3][4][5] |
| Ifenprodil | ~16 | Yes. Electrophysiological recordings from GluN2B knockout mice show a loss of ifenprodil's inhibitory effect on NMDAR-EPSCs. | The prototypical GluN2B antagonist. However, it is known to have off-target effects on sigma-1 receptors, α1-adrenergic receptors, and serotonin (B10506) transporters, which can confound experimental results.[5][6][7][8][9] |
| Ro 25-6981 | ~1.5 | Yes. Studies in Grin2b knockout mice demonstrate a loss of its modulatory effects on long-term potentiation (LTP). | A potent and selective GluN2B antagonist with higher affinity than Ro 04-5595. It has been shown to be effective in various in vivo models. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
In Vitro Electrophysiology in Brain Slices from Wild-Type and GluN2B KO Mice
Objective: To assess the effect of this compound on NMDA receptor-mediated excitatory postsynaptic currents (NMDAR-EPSCs) in a specific brain region.
Methodology:
-
Slice Preparation:
-
Anesthetize adult wild-type and GluN2B knockout mice according to approved institutional animal care protocols.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Rapidly dissect the brain and prepare 300 µm coronal slices containing the region of interest (e.g., BNST) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Perform whole-cell patch-clamp recordings from visually identified neurons in the target region.
-
Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 135 Cs-gluconate, 10 HEPES, 10 Na₂-phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP (pH adjusted to 7.2-7.3 with CsOH).
-
To isolate NMDAR-EPSCs, add picrotoxin (B1677862) (100 µM) and CNQX (10 µM) to the aCSF to block GABAₐ and AMPA receptors, respectively. Hold the membrane potential at +40 mV to relieve the magnesium block of NMDA receptors.
-
Evoke synaptic responses by placing a bipolar stimulating electrode near the recorded neuron.
-
-
Drug Application and Data Analysis:
-
Establish a stable baseline of NMDAR-EPSCs for at least 10 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 10 µM).
-
Record NMDAR-EPSCs for at least 20-30 minutes in the presence of the drug.
-
Analyze the amplitude and decay kinetics of the NMDAR-EPSCs before and after drug application. A significant reduction in the NMDAR-EPSC amplitude in wild-type but not in GluN2B knockout mice indicates specificity.
-
In Vivo Behavioral Assessment in Wild-Type and GluN2B KO Mice
Objective: To determine if the behavioral effects of this compound are dependent on the GluN2B subunit.
Methodology:
-
Animals and Housing:
-
Use adult male and female wild-type and GluN2B knockout mice.
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Handle animals for several days before the experiment to acclimate them to the procedures.
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer the drug or vehicle via intraperitoneal (i.p.) injection at a specific dose (e.g., 10 mg/kg). The injection volume should be consistent across all animals (e.g., 10 ml/kg).
-
-
Behavioral Testing (Example: Open Field Test):
-
Thirty minutes after injection, place the mouse in the center of an open field arena (e.g., 40 cm x 40 cm x 30 cm).
-
Allow the mouse to explore the arena for a set duration (e.g., 15 minutes).
-
Use an automated video-tracking system to record and analyze locomotor activity (total distance traveled), time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior), and stereotypic behaviors.
-
-
Data Analysis:
-
Compare the behavioral parameters between wild-type and GluN2B knockout mice treated with either vehicle or Ro 04-5595.
-
A significant effect of Ro 04-5595 on a behavioral measure in wild-type mice that is absent in GluN2B knockout mice demonstrates the specificity of the drug's action.
-
Autoradiography for Receptor Occupancy
Objective: To visualize and quantify the binding of a radiolabeled ligand to GluN2B-containing NMDA receptors and to determine non-specific binding using this compound.
Methodology:
-
Tissue Preparation:
-
Rapidly dissect fresh-frozen brains from wild-type and GluN2B knockout mice.
-
Section the brains coronally at 20 µm using a cryostat and thaw-mount the sections onto gelatin-coated slides.
-
Store the slides at -80°C until use.
-
-
Receptor Binding Assay:
-
Pre-incubate the slides in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15 minutes at room temperature to remove endogenous ligands.
-
Incubate the slides with a radiolabeled GluN2B-selective antagonist (e.g., [³H]Ro 25-6981) in the same buffer for a specified time (e.g., 2 hours) at room temperature.
-
For determining non-specific binding, incubate an adjacent set of slides in the same solution containing an excess of unlabeled this compound (e.g., 10 µM).[3][4][5]
-
Wash the slides in ice-cold buffer to remove unbound radioligand and then dip them in distilled water.
-
Dry the slides under a stream of cool air.
-
-
Imaging and Quantification:
-
Expose the slides to a phosphor imaging screen or autoradiographic film along with calibrated radioactive standards.
-
Scan the imaging plates or develop the film and quantify the optical density of the brain regions of interest using image analysis software.
-
Calculate specific binding by subtracting the non-specific binding (in the presence of Ro 04-5595) from the total binding. A significant reduction or absence of specific binding in the brains of GluN2B knockout mice compared to wild-type mice validates the specificity of the radioligand and, by extension, the utility of Ro 04-5595 in defining that specific binding.
-
Conclusion
The validation of this compound in GluN2B knockout models provides robust evidence for its specificity as a GluN2B-containing NMDA receptor antagonist. Its clean pharmacological profile, particularly when compared to alternatives like Ifenprodil with known off-target effects, makes it a superior choice for a wide range of in vitro and in vivo studies. By employing the detailed experimental protocols outlined in this guide, researchers can confidently utilize this compound to dissect the intricate roles of the GluN2B subunit in neuronal function and disease.
References
- 1. 2024.sci-hub.cat [2024.sci-hub.cat]
- 2. researchgate.net [researchgate.net]
- 3. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 4. researchgate.net [researchgate.net]
- 5. Ifenprodil effects on GluN2B-containing glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic loss of GluN2B in D1-expressing cell types enhances long-term cocaine reward and potentiation of thalamo-accumbens synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel GluN2B-Selective NMDA Receptor Negative Allosteric Modulator Possesses Intrinsic Analgesic Properties and Enhances Analgesia of Morphine in a Rodent Tail Flick Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A GluN2B-Selective NMDAR Antagonist Reverses Synapse Loss and Cognitive Impairment Produced by the HIV-1 Protein Tat - PubMed [pubmed.ncbi.nlm.nih.gov]
Radioligand Binding Assay to Confirm Ro 04-5595 Hydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ro 04-5595 hydrochloride's performance against other selective antagonists for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Experimental data from radioligand binding assays are presented to objectively evaluate its activity. Detailed experimental protocols and signaling pathway diagrams are included to support your research and development efforts.
Comparative Analysis of GluN2B Antagonists
This compound is a selective antagonist for NMDA receptors containing the GluN2B subunit, demonstrating a high binding affinity.[1][2] To contextualize its performance, the following table summarizes the binding affinities (Ki or IC50) of this compound and its alternatives. Lower values indicate a higher binding affinity.
| Compound | Target | Binding Affinity (Ki/IC50) | Species | Radioligand Used | Reference |
| This compound | GluN2B | Ki: 31 nM | Rat | [3H]Ro 25-6981 | [1][2] |
| GluN2B | EC50: 186 ± 32 nM | Chicken | Not Specified | [1] | |
| Ro 25-6981 | GluN2B | Kd: 60 nM | Not Specified | Itself | [3] |
| GluN2B | IC50: 9 nM | Rat | [3H]ifenprodil | [4] | |
| CP-101,606 | GluN2B | - | - | - | [5][6][7][8][9] |
| Ifenprodil (B1662929) | GluN2B | Kd: 320 nM | Not Specified | Itself | [3] |
| GluN2B | - | Rat | [3H]ifenprodil | [10] | |
| Eliprodil | GluN2B | EC50: 1300 ± 700 nM | Chicken | Not Specified | [11] |
Note: Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) are measures of a drug's potency in inhibiting a specific biological function. EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Kd (dissociation constant) is a measure of the affinity of a ligand for its receptor.
Experimental Protocol: Radioligand Binding Assay for GluN2B Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds, such as this compound, for the GluN2B subunit of the NMDA receptor. This method is adapted from protocols using [3H]ifenprodil or [3H]Ro 25-6981 as the radioligand.
1. Materials and Reagents:
-
Membrane Preparation: L(tk-) cells stably transfected with vectors containing the genetic information for GluN1a and GluN2B subunits.
-
Radioligand: [3H]ifenprodil or [3H]Ro 25-6981.
-
Test Compound: this compound.
-
Unlabeled Ligand (for non-specific binding): Unlabeled ifenprodil or Ro 25-6981 (10 µM).
-
Assay Buffer: TRIS/EDTA-buffer (5 mM/1 mM, pH 7.5).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (GF/C) presoaked in 0.5% aqueous polyethylenimine solution.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Thaw the cell membrane preparation (containing approximately 20 µg of protein) on ice.
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution (e.g., 5 nM [3H]ifenprodil), and 50 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled ligand solution (10 µM ifenprodil), 50 µL of radioligand solution, and 50 µL of the membrane preparation.
-
Competitive Binding: 50 µL of the test compound dilution, 50 µL of radioligand solution, and 50 µL of the membrane preparation.
-
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the presoaked glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate in the dark.
-
Measure the radioactivity in each vial using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound's activity, the following diagrams are provided.
References
- 1. medkoo.com [medkoo.com]
- 2. rndsystems.com [rndsystems.com]
- 3. bio.fsu.edu [bio.fsu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Effects of a NR2B Selective NMDA Glutamate Antagonist, CP-101,606, on Dyskinesia and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]
- 7. CP-101,606, an NR2B subunit selective NMDA receptor antagonist, inhibits NMDA and injury induced c-fos expression and cortical spreading depression in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Effect of the Selective N-methyl-D-aspartate (NMDA) Receptor GluN2B Subunit Antagonist CP-101,606 on Cytochrome P450 2D (CYP2D) Expression and Activity in the Rat Liver and Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Do GluN2B subunit containing NMDA receptors tolerate a fluorine atom in the phenylalkyl side chain? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Ro 04-5595 Hydrochloride and Other NMDA Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Ro 04-5595 hydrochloride with other prominent N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented is curated from preclinical research to assist in the evaluation and selection of these compounds for further investigation.
Executive Summary
This compound is a selective antagonist of NMDA receptors containing the GluN2B subunit, demonstrating a binding affinity (Ki) of 31 nM.[1][2][3] Its efficacy is comparable to that of ifenprodil (B1662929), another well-characterized GluN2B-selective antagonist. In comparative binding assays, the rank order of potency for GluN2B-selective antagonists has been established as Ro 25-6981 > CP-101,606 > Ro 04-5595 = ifenprodil.[1] This guide will delve into the quantitative data, experimental methodologies, and relevant biological pathways to provide a thorough comparative analysis.
Data Presentation: Comparative Efficacy of NMDA Antagonists
The following table summarizes the quantitative data on the binding affinities and functional potencies of this compound and other selected NMDA receptor antagonists.
| Compound | Target Selectivity | Binding Affinity (Ki) | Functional Potency (IC50/EC50) | Reference |
| This compound | GluN2B | 31 nM | 186 nM (EC50, Ca2+ influx) | [1][2][3] |
| Ro 25-6981 | GluN2B | ~3 nM (KD) | 9 nM (NR1c/NR2B) | [4][5] |
| Ifenprodil | GluN2B | 10-50 nM | 0.34 µM (NR1A/NR2B) | [1][6] |
| CP-101,606 | GluN2B | - | - | [4] |
| Ketamine | Non-selective | - | Varies by subtype | [7] |
| Memantine | Non-selective | Low affinity | Varies by subtype | [7] |
Mechanism of Action and Signaling Pathways
NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory. They are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit isoform (A, B, C, or D) dictates the pharmacological and biophysical properties of the receptor.
This compound, like ifenprodil and Ro 25-6981, is a non-competitive antagonist that selectively binds to an allosteric site on the GluN2B subunit. This binding event inhibits the conformational changes necessary for channel opening, thereby reducing the influx of Ca2+ into the neuron. This mechanism contrasts with non-selective antagonists like ketamine and memantine, which act as uncompetitive open-channel blockers, physically occluding the ion channel pore.[7]
The downstream signaling cascade initiated by NMDA receptor activation is complex and cell-type specific. However, a generalized pathway is depicted below.
NMDA Receptor Signaling Pathway
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound against a specific NMDA receptor subtype.
Materials:
-
Membrane Preparation: Rat brain tissue or cells expressing the NMDA receptor subtype of interest.
-
Radioligand: [3H]Ro 25-6981 (for GluN2B) or other suitable radiolabeled antagonist.
-
Test Compound: this compound or other NMDA antagonists.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cell pellets in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 50-100 µg of protein).
-
A fixed concentration of radioligand (typically at or near its Kd).
-
Varying concentrations of the test compound (e.g., 10-12 concentrations covering a wide range).
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM Ro 04-5595).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Locomotor Activity in Mice
This protocol outlines a method to assess the in vivo efficacy of NMDA antagonists by measuring their effect on methamphetamine-induced hyperlocomotion.
Materials:
-
Animals: Male C57BL/6 mice.
-
Test Compounds: this compound, dissolved in a suitable vehicle (e.g., saline).
-
Methamphetamine (MA): Dissolved in saline.
-
Open-field activity chambers.
-
Automated activity monitoring system.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each mouse individually into an open-field chamber and allow them to habituate for 30-60 minutes.
-
Drug Administration: Administer the test compound (e.g., this compound at 5, 10, or 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Pre-treatment Period: Return the mice to their home cages for a pre-treatment period (e.g., 30 minutes).
-
MA Administration: Administer methamphetamine (e.g., 1 mg/kg, i.p.) to all mice.
-
Activity Monitoring: Immediately place the mice back into the open-field chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes) using the automated monitoring system.
-
Data Analysis: Analyze the locomotor activity data, comparing the effects of the different doses of the test compound to the vehicle control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences.
Visualizations
Classification of NMDA Receptor Antagonists
The following diagram illustrates the different classes of NMDA receptor antagonists based on their binding site and mechanism of action.
Classification of NMDA Antagonists
Experimental Workflow: In Vivo Efficacy Testing
The following diagram outlines the typical workflow for assessing the in vivo efficacy of an NMDA antagonist in a rodent model of locomotor activity.
In Vivo Efficacy Workflow
References
- 1. medkoo.com [medkoo.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
In Vivo Target Engagement of Ro 04-5595 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo validation and target engagement of Ro 04-5595 hydrochloride, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its performance is compared with other notable GluN2B antagonists, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a potent and selective antagonist for the GluN2B subunit of the NMDA receptor, with a reported Ki of 31 nM.[1] The NMDA receptor, a key player in excitatory synaptic transmission, is a heterotetrameric ion channel composed of two GluN1 subunits and a combination of two GluN2 or GluN3 subunits. The GluN2B subunit is particularly implicated in synaptic plasticity, learning, and memory.[4] Dysregulation of GluN2B-containing NMDA receptors has been linked to various neurological and psychiatric disorders, making selective antagonists like Ro 04-5595 valuable tools for research and potential therapeutic development.
Comparative Analysis of In Vivo Target Engagement
The in vivo efficacy of Ro 04-5595 in engaging the GluN2B target has been demonstrated through various experimental paradigms, including behavioral assays and electrophysiological recordings. This section compares its performance with two other well-characterized GluN2B antagonists: Ifenprodil and Ro 25-6981.
Behavioral Studies: Methamphetamine-Induced Locomotor Activity
A common method to assess the in vivo activity of central nervous system drugs is to measure their effect on psychostimulant-induced hyperlocomotion.
Table 1: Comparison of GluN2B Antagonists on Methamphetamine-Induced Locomotor Activity in Mice
| Compound | Dose Range (mg/kg, i.p.) | Effect on Methamphetamine-Induced Locomotion | Reference |
| This compound | 5-20 | Dose-dependent decrease | [1] |
| Ifenprodil | 5-20 | Significant reduction | |
| Ro 25-6981 | 3-10 | Significant reduction |
Electrophysiological Studies: AMPA/NMDA Ratio
The ratio of AMPA receptor-mediated to NMDA receptor-mediated currents is a key indicator of synaptic strength and plasticity. Changes in this ratio can reflect the engagement of NMDA receptor antagonists.
Table 2: Comparison of GluN2B Antagonists on the AMPA/NMDA Ratio in Rodent Brain Slices
| Compound | Concentration | Effect on AMPA/NMDA Ratio | Reference |
| This compound | 10 mg/kg, i.p. (for 6 days) | Reduced ratio in cocaine self-administering rats | [1] |
| Ifenprodil | 3 µM | Used to isolate NMDA receptor currents | |
| Ro 25-6981 | 10 µM | Used to assess GluN2B contribution to synaptic currents |
Direct Target Engagement: Positron Emission Tomography (PET)
Radiolabeled versions of GluN2B antagonists allow for direct visualization and quantification of target engagement in the living brain. [11C]Ro 04-5595 has been developed for this purpose.[4][5]
Table 3: Comparison of PET Radiotracers for GluN2B Target Engagement
| Radiotracer | Precursor | Key Findings | Reference |
| [11C]Ro 04-5595 | N-desmethyl-Ro-04-5595 | Rapid uptake and washout; high binding in GluN2B-rich regions. | [4][5] |
| [11C]Me-NB1 | Not specified | High accumulation in GluN2B-rich regions; blockade by eliprodil. | [5] |
| [18F]OF-NB1 | Pinacol boronic ester precursor | Heterogeneous and specific binding in GluN2B-rich regions. | [6] |
Experimental Protocols
Methamphetamine-Induced Locomotor Activity
Objective: To assess the ability of this compound to attenuate the hyperlocomotor effects of methamphetamine in mice.
Animals: Male C57BL/6 mice.
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (5, 10, or 20 mg/kg, i.p.) or vehicle (saline).
-
After 30 minutes, administer methamphetamine (2 mg/kg, i.p.) or saline.
-
Immediately place the mice into individual locomotor activity chambers.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-90 minutes using an automated activity monitoring system.
-
Analyze the data by comparing the locomotor activity of the different treatment groups.
Ex Vivo Electrophysiology: AMPA/NMDA Ratio
Objective: To determine the effect of in vivo administration of this compound on the AMPA/NMDA ratio in brain slices from rats.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Administer this compound (10 mg/kg, i.p.) or vehicle daily for 6 days.
-
24 hours after the final injection, anesthetize the rats and prepare acute brain slices (e.g., from the nucleus accumbens or prefrontal cortex).
-
Perform whole-cell patch-clamp recordings from medium spiny neurons.
-
To measure the AMPA/NMDA ratio, hold the neuron at -70 mV to record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) and then at +40 mV to record NMDA receptor-mediated EPSCs.
-
Evoke EPSCs by stimulating afferent fibers.
-
Calculate the ratio of the peak AMPA current to the peak NMDA current.
Positron Emission Tomography (PET) Imaging
Objective: To directly visualize and quantify the binding of Ro 04-5595 to GluN2B receptors in the living brain.
Animals: Male Sprague-Dawley rats.[4]
Procedure:
-
Synthesize [11C]Ro 04-5595 from its precursor, N-desmethyl-Ro-04-5595, via N-methylation with [11C]iodomethane.[5]
-
Anesthetize the rat and place it in a PET scanner.
-
Inject [11C]Ro 04-5595 intravenously.
-
Acquire dynamic PET scan data over a period of 90 minutes.[4]
-
To determine specificity, a separate group of animals can be pre-treated with a high dose of non-radiolabeled Ro 04-5595 or another GluN2B antagonist to block specific binding.
-
Analyze the PET data to determine the uptake and distribution of the radiotracer in different brain regions.
Visualizations
NMDA Receptor Signaling Pathway and Antagonism
Caption: NMDA receptor activation and Ro 04-5595 antagonism.
Experimental Workflow for Locomotor Activity Assay
Caption: Workflow for methamphetamine-induced locomotor activity.
Logical Relationship of AMPA/NMDA Ratio Measurement
Caption: Logic for determining the AMPA/NMDA ratio.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism :: MPG.PuRe [pure.mpg.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Determining Receptor Occupancy: A Comparative Guide to Radioligand Binding Assays
This guide provides a comprehensive comparison of radioligands used in receptor occupancy studies, with a primary focus on the NMDA receptor subunit GluN2B, the target of [3H]Ro 04-5595. Recognizing potential ambiguity in research targets, this guide also offers a comparative analysis of radioligands for the Neuropeptide Y Y5 receptor. Detailed experimental protocols and signaling pathway diagrams are provided to assist researchers, scientists, and drug development professionals in selecting the appropriate tools for their studies.
[3H]Ro 04-5595 and the GluN2B Receptor
[3H]Ro 04-5595 is a selective antagonist for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] Overactivation of NMDA receptors can lead to excitotoxicity, implicating them in various neurological disorders.[1][2]
The following table summarizes the binding affinities of [3H]Ro 04-5595 and alternative radioligands for the GluN2B receptor.
| Radioligand | Receptor Target | Kd (nM) | Bmax (pmol/mg protein) | Notes |
| [3H]Ro 04-5595 | GluN2B | Ki = 2 ± 4 | Not explicitly found | Often used to determine non-specific binding for other GluN2B radioligands.[3] |
| [3H]Ro 25-6981 | GluN2B | 3 | 1.6 | A potent and selective antagonist, considered a ligand of choice for studying NR2B expression.[4][5] |
| (R)-[11C]NR2B-Me | GluN2B | Not explicitly found | Not explicitly found | A PET radiotracer showing an acceptable profile for quantitative imaging.[6][7] |
| (R)-[18F]OF-Me-NB1 | GluN2B | Not explicitly found | Not explicitly found | A PET radiotracer with good brain uptake.[6][7] |
| (S)-[18F]OF-NB1 | GluN2B | Not explicitly found | Not explicitly found | Shows promising imaging characteristics for potential human studies.[6][7] |
Activation of the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) and depolarization of the membrane to remove a magnesium ion (Mg2+) block from the channel pore.[1][8] Upon opening, the channel allows the influx of calcium ions (Ca2+), which act as a second messenger to trigger various downstream signaling cascades involved in synaptic plasticity.[9]
Figure 1: Simplified NMDA Receptor Signaling Pathway.
Radioligands for the Neuropeptide Y Y5 Receptor
For researchers interested in the Neuropeptide Y (NPY) system, the Y5 receptor is a significant target, particularly in the study of feeding behavior and obesity.[10][11] This section provides a comparison of selective radioligands for the Y5 receptor.
| Radioligand | Receptor Target | Kd (nM) | Bmax (fmol/mg protein) | Notes |
| [125I][hPP1–17, Ala31, Aib32]NPY | Y5 | 1.7 | 20 | The first highly selective Y5 radioligand developed.[12] |
| [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP | Y5 | 0.5 - 0.7 | Not explicitly found | Exhibits lower non-specific binding compared to [125I][hPP1–17, Ala31, Aib32]NPY.[13] |
| [68Ga]Ga-DOTA-sY5ago | Y5 | 0.8 ± 0.1 | Not explicitly found | A PET radioligand with subnanomolar affinity.[14] |
| [111In]In-DOTA-sY5ago | Y5 | Not explicitly found | Not explicitly found | A SPECT radioligand based on the sY5ago scaffold.[14] |
The Neuropeptide Y Y5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[15] Activation of the Y5 receptor by NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[16] This pathway can influence various cellular processes, including cell growth and motility.[15][16]
Figure 2: Simplified Neuropeptide Y Y5 Receptor Signaling Pathway.
Experimental Protocols
General In Vitro Radioligand Binding Assay (Filtration Method)
This protocol provides a general framework for a competitive radioligand binding assay. Specific parameters such as buffer composition, incubation times, and temperatures should be optimized for the specific receptor and radioligand being studied.
Figure 3: Experimental workflow for an in vitro radioligand binding assay.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the receptor of interest in an appropriate ice-cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a multi-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
Varying concentrations of the unlabeled competitor drug (e.g., Ro 04-5595).
-
For determining non-specific binding, use a high concentration of a known saturating ligand.
-
For determining total binding, add buffer instead of a competitor.
-
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
3. Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the membranes with bound radioligand on the filter.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
4. Measurement and Analysis:
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro binding properties in rat brain of [3H]Ro 25-6981, a potent and selective antagonist of NMDA receptors containing NR2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of three novel radiotracers for GluN2B-containing NMDA receptors in non-human primates: (R)-[11C]NR2B-Me, (R)-[18F]of-Me-NB1, and (S)-[18F]of-NB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of three novel radiotracers for GluN2B-containing NMDA receptors in non-human primates: (R)-[11C]NR2B-Me, (R)-[18F]of-Me-NB1, and (S)-[18F]of-NB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of a new neuropeptide Y Y5 agonist radioligand: [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Radiopharmaceuticals for NPY Receptor-5 (Y5) Nuclear Imaging in Tumors by Synthesis of Specific Agonists and Investigation of Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 16. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ro 04-5595 Hydrochloride and Eliprodil: Potency, Selectivity, and Mechanism of Action at the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent NMDA receptor antagonists, Ro 04-5595 hydrochloride and eliprodil (B1671174). Both compounds have been instrumental in neuroscience research for their selective targeting of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory, as well as a therapeutic target in various neurological disorders. This document synthesizes experimental data to objectively compare their performance, offering insights into their distinct pharmacological profiles.
Executive Summary
This compound and eliprodil are both selective antagonists of the GluN2B-containing NMDA receptor. However, they exhibit significant differences in their binding affinities, potencies, and mechanisms of action. Ro 04-5595 demonstrates a higher affinity for the GluN2B subunit, with a reported Ki value of 31 nM.[1][2][3][4][5][6] In contrast, eliprodil displays a more complex pharmacological profile, acting as a non-competitive antagonist at the polyamine modulatory site of the NMDA receptor and also exhibiting inhibitory effects on voltage-gated calcium channels and activity at sigma receptors.[7][8][9][10][11][12][13] Direct comparative studies indicate that Ro 04-5595 has a higher potency in inhibiting NMDA receptor function than eliprodil.[3][14][15][16][17] Eliprodil's broader mechanism may contribute to its neuroprotective effects but also led to its failure in a Phase III clinical trial for stroke due to side effects.[9][18]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and eliprodil based on published experimental findings.
Table 1: Binding Affinity and Potency
| Parameter | This compound | Eliprodil | References |
| Binding Affinity (Ki) | 31 nM (for GluN2B) 2 nM (relative to [3H]ifenprodil) | Not consistently reported as Ki; acts at polyamine site | [1][2][3][4][5][6][19] |
| Potency (EC50/IC50) | 186 ± 32 nM (inhibition of Ca2+ influx) | ~0.5 µM (functional recovery post-hypoxia) 0.67 µM (NMDA-induced currents) 1.48 µM (voltage-gated Ca2+ channels) 1.0 µM (for GluN2B) >100 µM (for GluN2A & GluN2C) 1300 ± 700 nM (inhibition of Ca2+ influx) | [3][8][10][12][14][15][17][20] |
| Comparative Potency Rank | Higher potency than eliprodil in inhibiting [3H]Ro 04-5595 binding and Ca2+ influx | Lower potency than Ro 04-5595 | [3][14][15][16][17] |
Table 2: Selectivity Profile
| Target | This compound | Eliprodil | References |
| Primary Target | GluN2B subunit of NMDA receptor | GluN2B subunit of NMDA receptor (polyamine site) | [1][2][3][4][5][7][9][10][12][21][22] |
| Secondary Targets | Not prominently reported | Voltage-gated Ca2+ channels (N- and P-type) Sigma (σ1) receptors | [4][8][9][10][11][12][13][20][21] |
| Binding Site | Predicted to be the EVT-101 binding site | Polyamine modulatory site; distinct from the ifenprodil-binding site where it is less effective | [3][14][15][16][17] |
Experimental Protocols
The data presented in this guide are derived from a variety of experimental methodologies. Below are detailed overviews of the key techniques used to characterize and compare this compound and eliprodil.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound to its receptor.
-
Objective: To determine the inhibition constant (Ki) of the test compounds for the GluN2B receptor.
-
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex, rich in GluN2B) is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the NMDA receptors. The final membrane pellet is resuspended in an assay buffer.[23][24]
-
Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the GluN2B receptor (e.g., [3H]Ro 25-6981 or [3H]ifenprodil) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Ro 04-5595 or eliprodil).[25][26][27]
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[23][26][28]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[23][29]
-
Electrophysiology (Whole-Cell Patch Clamp)
This technique allows for the direct measurement of ion channel activity in response to drug application.
-
Objective: To measure the effect of Ro 04-5595 and eliprodil on NMDA receptor-mediated currents and, for eliprodil, on voltage-gated calcium channel currents.
-
Methodology:
-
Cell Preparation: Neurons (e.g., cultured cortical neurons or acutely dissociated neurons) are prepared and placed in a recording chamber on a microscope.[4][20][30]
-
Patch Clamp Recording: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a specific voltage (e.g., -70 mV).[30]
-
Drug Application: NMDA is applied to the cell to evoke an inward current. The test compound (Ro 04-5595 or eliprodil) is then co-applied with NMDA to measure its inhibitory effect on the current. For studying voltage-gated calcium channels, depolarizing voltage steps are applied to activate the channels, and the effect of eliprodil on the resulting currents is measured.[4][20]
-
Data Acquisition and Analysis: The electrical currents are recorded and analyzed to determine the extent of inhibition by the test compound, from which an IC50 value can be calculated.[4][20]
-
In Vivo Behavioral Assays
These experiments assess the effects of the compounds on the behavior of living animals, providing insights into their potential therapeutic effects and side-effect profiles.
-
Objective: To evaluate the in vivo effects of Ro 04-5595 and eliprodil on behaviors modulated by the NMDA receptor.
-
Methodology:
-
Animal Models: Various animal models are used, such as mice or rats, to study specific behaviors like locomotion, memory, or the rewarding effects of drugs of abuse.[5][9][31][32][33]
-
Drug Administration: The compounds are administered to the animals through various routes, such as intraperitoneal (i.p.) injection or direct microinjection into specific brain regions.[5][9]
-
Behavioral Testing: The animals' behavior is then assessed using standardized tests. For example, locomotor activity can be measured in an open field, and memory can be assessed using tasks like the Morris water maze or object recognition tests.[31]
-
Data Analysis: The behavioral data are statistically analyzed to compare the effects of the drug-treated group with a control (placebo) group.
-
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of this compound and eliprodil stem from their different interactions with the NMDA receptor and other cellular targets.
This compound: Selective GluN2B Antagonism
Ro 04-5595 acts as a potent and selective antagonist at the GluN2B subunit of the NMDA receptor. It is thought to bind to an allosteric site, specifically the EVT-101 binding pocket, which is distinct from the binding site of some other GluN2B antagonists like ifenprodil (B1662929).[3][14][15][17] By binding to this site, Ro 04-5595 prevents the conformational changes necessary for ion channel opening, thereby blocking the influx of Ca2+ and Na+ that is normally triggered by the binding of glutamate (B1630785) and glycine. This selective antagonism allows for the modulation of synaptic plasticity and neuronal excitability in brain regions where GluN2B-containing NMDA receptors are predominantly expressed.
Eliprodil: A Multi-Target Antagonist
Eliprodil's mechanism of action is more complex. It is a non-competitive antagonist that interacts with the polyamine modulatory site on the NMDA receptor, a site that is also selective for the GluN2B subunit.[7][9][10][12] This interaction reduces the probability of the NMDA receptor channel opening. In addition to its effects on the NMDA receptor, eliprodil also blocks voltage-gated calcium channels (VGCCs), particularly N-type and P-type channels.[4][11][20][21] This dual action allows eliprodil to reduce calcium influx through two distinct pathways. Furthermore, eliprodil is a high-affinity ligand for the sigma-1 (σ1) receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that is involved in regulating intracellular calcium signaling and cell survival.[9][12][13] This multifaceted mechanism of action likely underpins its observed neuroprotective effects, but also contributes to a more complex side-effect profile.
Conclusion
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Exploring the overlapping binding sites of ifenprodil and EVT-101 in GluN2B-containing NMDA receptors using novel chicken embryo forebrain cultures and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Block of P-type Ca2+ channels by the NMDA receptor antagonist eliprodil in acutely dissociated rat Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. bio-techne.com [bio-techne.com]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. The NMDA receptor antagonist eliprodil (SL 82.0715) blocks voltage-operated Ca2+ channels in rat cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eliprodil, a non-competitive, NR2B-selective NMDA antagonist, protects pyramidal neurons in hippocampal slices from hypoxic/ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medkoo.com [medkoo.com]
- 18. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A Review of Molecular Imaging of Glutamate Receptors [mdpi.com]
- 20. The NMDA receptor antagonist eliprodil (SL 82.0715) blocks voltage-operated Ca2+ channels in rat cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The effects of ifenprodil and eliprodil on voltage-dependent Ca2+ channels and in gerbil global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. jneurosci.org [jneurosci.org]
- 28. revvity.com [revvity.com]
- 29. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Dopamine decreases NMDA currents in the oval bed nucleus of the stria terminalis of cocaine self-administering rats - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Lack of amnestic, psychotomimetic or impairing effect on psychomotor performance of eliprodil, a new NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Anticonvulsant effects of eliprodil alone or combined with the glycineB receptor antagonist L-701,324 or the competitive NMDA antagonist CGP 40116 in the amygdala kindling model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of Ro 04-5595 Hydrochloride Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Ro 04-5595 hydrochloride, a selective GluN2B subunit antagonist of the N-methyl-D-aspartate (NMDA) receptor, with genetic models targeting the GRIN2B gene. By cross-validating findings from pharmacological and genetic approaches, researchers can gain a more robust understanding of the physiological and pathological roles of the GluN2B subunit.
Mechanism of Action: Pharmacological vs. Genetic Antagonism
This compound is a selective antagonist of NMDA receptors containing the GluN2B subunit, with a reported Ki of 31 nM.[1] It acts as a non-competitive antagonist, binding to a site on the GluN2B subunit to inhibit receptor function.[2] This pharmacological approach offers acute and reversible inhibition of GluN2B function.
In contrast, genetic models, such as GluN2B knockout (KO) or knockdown mice, provide a means to study the long-term consequences of reduced or absent GluN2B expression. These models are invaluable for understanding the developmental and chronic roles of this subunit. While global knockouts can be lethal, conditional or heterozygous models allow for the investigation of GluN2B's function in specific brain regions or at particular developmental stages.
Key Alternatives to this compound:
-
Ifenprodil and Ro 25-6981: These are other well-characterized selective antagonists of GluN2B-containing NMDA receptors and are often used interchangeably in research.[2][3]
-
CP-101,606: Another potent and selective GluN2B antagonist.
Data Presentation: A Comparative Summary
The following tables summarize quantitative data from studies utilizing either this compound or genetic models to investigate the function of the GluN2B subunit.
Table 1: Electrophysiological Effects of GluN2B Antagonism
| Parameter | Pharmacological Model (Ro 04-5595) | Genetic Model (GluN2B KO) | Reference |
| NMDA-EPSC Amplitude | Reduced by 21.4 ± 1.9% in control rats | Not directly measured, but overall NMDAR function is reduced. | [3] |
| AMPA/NMDA Ratio | Reduced in cocaine self-administering rats (10 mg/kg, i.p.) | Increased in the bed nucleus of the stria terminalis. | [1] |
| Long-Term Potentiation (LTP) | No direct data with Ro 04-5595, but the similar antagonist Ro 25-6981 blocks LTP induction. | Eliminated in the bed nucleus of the stria terminalis. |
Table 2: Behavioral Effects of GluN2B Antagonism
| Behavioral Test | Pharmacological Model (Ro 04-5595) | Genetic Model (GluN2B Heterozygous) | Reference |
| Locomotor Activity | Dose-dependently decreases methamphetamine-induced hyperlocomotion (5-20 mg/kg, i.p.). | No direct comparison available. | [1] |
| Anxiety-like Behavior | Not extensively studied with Ro 04-5595. Other GluN2B antagonists show anxiolytic effects. | Reduced anxiety-like behavior. | |
| Learning and Memory | No direct data with Ro 04-5595. Other GluN2B antagonists can impair spatial learning. | Impaired spatial learning and memory. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments.
Brain Slice Electrophysiology
Objective: To measure the effect of Ro 04-5595 on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
Protocol:
-
Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices (300 µm) containing the region of interest (e.g., bed nucleus of the stria terminalis) are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from visually identified neurons.
-
EPSC Evocation: NMDA-EPSCs are evoked by electrical stimulation of afferent fibers. AMPA receptor-mediated currents are blocked by the inclusion of an AMPA receptor antagonist (e.g., DNQX) in the aCSF.
-
Drug Application: A stable baseline of NMDA-EPSCs is recorded before bath application of this compound (e.g., 10 µM). The effect of the drug on the EPSC amplitude is then measured.
Immunohistochemistry in GluN2B Knockout Mice
Objective: To visualize the reduction of GluN2B protein expression in the brains of GluN2B knockout mice.
Protocol:
-
Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed in 4% PFA overnight and then cryoprotected in a sucrose (B13894) solution.
-
Sectioning: Coronal brain sections (40 µm) are cut on a cryostat.
-
Immunostaining:
-
Sections are washed in phosphate-buffered saline (PBS).
-
Antigen retrieval may be performed if necessary.
-
Sections are blocked in a solution containing normal serum and a detergent (e.g., Triton X-100) to reduce non-specific binding.
-
Sections are incubated with a primary antibody specific for the GluN2B subunit overnight at 4°C.
-
After washing, sections are incubated with a fluorescently labeled secondary antibody.
-
Sections are mounted on slides and coverslipped with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging: Sections are imaged using a confocal or fluorescence microscope to visualize the distribution and intensity of GluN2B staining.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the GluN2B-containing NMDA receptor.
Experimental Workflow
Caption: General workflow for cross-validating pharmacological and genetic findings.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amphetamine and Methamphetamine Increase NMDAR-GluN2B Synaptic Currents in Midbrain Dopamine Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine decreases NMDA currents in the oval bed nucleus of the stria terminalis of cocaine self-administering rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Ro 04-5595 Hydrochloride
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Ro 04-5595 hydrochloride, a selective NMDA receptor antagonist. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Profile and Safety Considerations
Based on available data, this compound presents the following hazards:
-
Acute Oral Toxicity: The substance is harmful if swallowed, with a reported LD50 in rats of 0.39 g/kg.
-
Skin and Eye Irritation: Assumed to be an irritant upon contact with skin and eyes.
-
Environmental Hazards: The compound exhibits high solubility and can pose a risk to aquatic life.
Given these potential hazards, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All procedures should be conducted in a well-ventilated area or a chemical fume hood.
Quantitative Safety Data Summary
| Parameter | Value | Species |
| Acute Oral LD50 | 0.39 g/kg | Rat |
| Aquatic Toxicity (Fish) | LC50 > 1.81 mg/L (96 h) | Danio rerio |
| Aquatic Toxicity (Daphnia) | LC10 18 µg/L (48 h) | Daphnia magna |
| Aquatic Toxicity (Algae) | EC50 5.38 µg/L (72 h) | Pseudokirchneriella subcapitata |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be carried out in accordance with institutional and local regulations for hazardous chemical waste.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste. The label should include the chemical name, "Hazardous Waste," and any relevant hazard symbols.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. In particular, avoid mixing with strong oxidizing agents.
-
-
Container Management:
-
Use a sturdy, leak-proof container with a secure screw-top cap that is chemically compatible with the compound.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area to prevent spills.
-
-
Disposal of Pure Compound and Concentrated Solutions:
-
Unused or expired pure this compound should be disposed of in its original container, if possible, or transferred to a suitable hazardous waste container.
-
Concentrated solutions should be collected in a designated liquid hazardous waste container.
-
-
Disposal of Dilute Solutions:
-
Aqueous solutions of this compound should not be disposed of down the drain due to its potential environmental toxicity.
-
Collect all dilute solutions in a designated aqueous hazardous waste container.
-
-
Disposal of Contaminated Materials:
-
Any materials, such as pipette tips, weigh boats, and paper towels, that are contaminated with this compound should be collected in a designated solid hazardous waste container.
-
Empty containers that held the compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates can typically be disposed of down the drain, but institutional guidelines should be followed. After rinsing and air-drying, the defaced container can be discarded as regular laboratory glass or plastic waste.
-
-
Waste Pickup and Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Ensure all waste containers are properly labeled and sealed before pickup.
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem. Always consult your institution's specific safety and disposal guidelines.
Personal protective equipment for handling Ro 04-5595 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling, use, and disposal of Ro 04-5595 hydrochloride, a potent and selective GluN2B-selective NMDA receptor antagonist. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE) and Engineering Controls
Given the potent neuroactive properties of this compound, stringent safety measures are mandatory. The following table summarizes the required personal protective equipment and engineering controls.
| Area of Protection | Requirement | Specification |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder form or creating solutions. A full-face respirator is recommended if exposure limits are exceeded or if irritation occurs. |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical-resistant gloves | Handle with impervious gloves (e.g., nitrile). Gloves must be inspected prior to use and changed frequently. |
| Skin and Body Protection | Laboratory coat, protective clothing | Wear a lab coat and additional protective clothing as necessary to prevent skin contact. For larger quantities or risk of splash, impervious clothing is recommended. |
| Engineering Controls | Fume Hood or Ventilated Enclosure | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood or other suitable ventilated enclosure. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize exposure risk and maintain the compound's stability.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and the fume hood is functioning properly. Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Weighing: If weighing the solid, do so within the fume hood on a tared weigh boat. Use appropriate tools (e.g., spatula) to handle the powder. Avoid creating dust.
-
Solution Preparation: To prepare a solution, slowly add the solvent to the solid to avoid splashing. As indicated by suppliers, this compound is soluble in water (to 15 mM) and DMSO (to 100 mM).
-
Vortexing/Sonication: If required, cap the vial tightly before vortexing or sonicating to ensure the compound is fully dissolved.
-
Storage of Stock Solutions: Store stock solutions in clearly labeled, tightly sealed vials. As recommended, desiccate at +4°C for short-term storage. For long-term storage, consult the supplier's certificate of analysis.
Storage of Solid Compound:
| Parameter | Recommendation |
| Temperature | Desiccate at +4°C. |
| Container | Keep in the original, tightly sealed container. |
| Location | Store in a secure, designated area for potent compounds, away from incompatible materials. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid this compound in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips) must be disposed of as hazardous chemical waste.
Disposal Procedure:
-
All waste must be handled in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of potent neuroactive compounds.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol and Mechanism of Action
This compound is a selective antagonist of the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor, with a reported Ki of 31 nM.[1] NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity and neuronal communication. The GluN2B subunit is predominantly found in the forebrain and is implicated in various neurological processes.
Experimental Application Example (In Vivo):
-
Objective: To assess the effect of this compound on methamphetamine-induced locomotor activity in mice.
-
Methodology:
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline).
-
Administer this compound to mice via intraperitoneal (i.p.) injection at doses ranging from 5-20 mg/kg.[1]
-
Thirty minutes after administration of this compound, inject methamphetamine (2 mg/kg, i.p.).[1]
-
Monitor and quantify locomotor activity using an automated activity monitoring system.
-
-
Expected Outcome: this compound is expected to dose-dependently decrease the locomotor activity induced by methamphetamine.[1]
Signaling Pathway of GluN2B-Selective NMDA Receptor Antagonism
The following diagram illustrates the mechanism of action of this compound. By selectively blocking the GluN2B subunit of the NMDA receptor, it prevents the influx of Ca2+ that is typically triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine). This inhibition modulates downstream signaling pathways that are involved in synaptic plasticity and neuronal excitation.
Caption: Mechanism of this compound as a GluN2B-selective NMDA receptor antagonist.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
